Ceplignan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-23-14-6-9(3-4-13(14)20)16-12(8-19)11-5-10(18(21)22)7-15(24-2)17(11)25-16/h3-7,12,16,19-20H,8H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHRLMTUTXWEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Putative Biological Activity of Ceplignan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceplignan is a lignan (B3055560) derivative, a class of polyphenolic compounds of plant origin known for their diverse biological activities. Lignans (B1203133) are synthesized in plants through the shikimic acid pathway and are precursors to phytoestrogens. While research on this compound itself is limited, its classification as a lignan suggests potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant activities. This guide provides a detailed overview of the chemical structure of this compound, and based on the known activities of related lignans, explores its putative biological activities, hypothetical signaling pathways, and the experimental protocols that would be employed to elucidate its mechanism of action.
Chemical Structure of this compound
This compound is a complex organic molecule with the chemical formula C₁₈H₁₈O₇.[1][2][3] Its systematic IUPAC name is (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.[1] The molecular weight of this compound is approximately 346.3 g/mol .[1]
The structure features a dihydrobenzofuran core, which is characteristic of many neolignans. Key functional groups that likely contribute to its chemical and biological properties include:
-
A guaiacyl group (4-hydroxy-3-methoxyphenyl)
-
A hydroxymethyl group
-
A methoxy (B1213986) group attached to the benzofuran (B130515) ring
-
A carboxylic acid group
The stereochemistry of the chiral centers at positions 2 and 3 of the dihydrobenzofuran ring is specified as (2S, 3R), which is crucial for its specific three-dimensional conformation and biological activity.
Putative Biological Activity and Mechanism of Action
While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied lignans allows for the formulation of a hypothesis regarding its potential mechanism of action. Many lignans exhibit significant anti-inflammatory and antioxidant properties. For instance, the lignan phylligenin has been shown to inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO) by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively. A common underlying mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Therefore, it is hypothesized that this compound may also exert anti-inflammatory effects by modulating the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for COX-2, iNOS, and various pro-inflammatory cytokines.
Hypothetical Quantitative Data
To characterize the anti-inflammatory activity of this compound, a series of in vitro assays would be performed. The following table presents hypothetical quantitative data that could be generated from such studies, based on activities observed for other bioactive lignans.
| Assay | Target | Hypothetical IC₅₀ (µM) |
| COX-2 Inhibition Assay | COX-2 Enzyme | 15.5 |
| iNOS Inhibition Assay | iNOS Expression | 25.2 |
| NF-κB Luciferase Reporter Assay | NF-κB Activity | 10.8 |
Note: The values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of a compound. Below are representative protocols for the key experiments that would be used to investigate the anti-inflammatory effects of this compound.
Isolation and Characterization of this compound
This compound and its glycosides have been reported to be isolated from plants such as Urena lobata. A general procedure for the isolation and characterization of lignans from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Purification: The fractions are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a reaction buffer (e.g., Tris-HCl), heme as a cofactor, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using a colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.
In Vitro iNOS Inhibition Assay in Macrophages
This assay determines the effect of a compound on the expression of iNOS in response to an inflammatory stimulus.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce iNOS expression.
-
Nitric Oxide Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.
-
Western Blot Analysis: The expression level of the iNOS protein in the cell lysates is determined by Western blot analysis using an iNOS-specific antibody.
-
Data Analysis: The IC₅₀ value for the inhibition of NO production is calculated, and the effect on iNOS protein expression is quantified by densitometry of the Western blot bands.
Signaling Pathway Diagram
The following diagram, generated using the DOT language, illustrates the hypothesized mechanism of action of this compound via the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, a lignan with a defined chemical structure, represents a promising candidate for further investigation as an anti-inflammatory agent. While direct experimental data on its biological activities are sparse, its structural relationship to other bioactive lignans provides a strong rationale for exploring its potential to modulate key inflammatory pathways such as the NF-κB signaling cascade. The experimental protocols and hypothetical data presented in this guide offer a framework for the systematic evaluation of this compound's therapeutic potential. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this natural product.
References
- 1. This compound | 185244-78-4 | KHA24478 | Biosynth [biosynth.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceplignan: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceplignan, a lignan (B3055560) with the IUPAC name (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, is a naturally occurring phenolic compound. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its extraction and isolation. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research. Additionally, this document explores the potential biological activities of this compound through the lens of related lignan pharmacology and outlines a generalized workflow for its purification.
Natural Sources of this compound
This compound has been identified as a constituent of plants belonging to the genus Cephalotaxus, commonly known as plum yews. These evergreen conifers are native to Asia. The primary species from which this compound and its derivatives have been reported are:
-
Cephalotaxus fortunei : Lignans (B1203133), including a new compound named cephalignan A, have been isolated from the stems and leaves of this species[1].
-
Cephalotaxus harringtonia : This species, also known as Japanese plum yew, is another confirmed source of various bioactive compounds, including lignans[2].
The leaves and stems of these plants are the primary tissues utilized for the extraction of this compound and other lignans.
Extraction Methodologies
The extraction of this compound from Cephalotaxus plant material typically involves solvent extraction followed by chromatographic purification. The choice of solvent and extraction conditions can significantly impact the yield and purity of the final product.
General Extraction Protocols
Two primary solvent-based extraction methods have been described for obtaining lignan-rich extracts from Cephalotaxus species:
-
Ethanol (B145695) Extraction: This method is effective for extracting a broad range of lignans. A typical protocol involves the use of aqueous ethanol (e.g., 75%) to extract the dried and powdered plant material. This is often followed by various chromatographic techniques for separation and purification[1].
-
Hot Water Reflux Extraction: This method is suitable for extracting more polar compounds. The dried leaves are boiled in purified water for several hours to create an aqueous extract.
Detailed Experimental Protocol: Hot Water Reflux Extraction of Cephalotaxus harringtonia Leaves
This protocol is adapted from a study on the therapeutic effects of C. harringtonia leaf extract[2].
Materials:
-
Dried leaves of Cephalotaxus harringtonia
-
Purified water
-
Hot water reflux extraction device
-
Filter paper (e.g., Whatman No. 2)
-
Polypropylene (B1209903) membrane filter
-
Freeze-dryer
Procedure:
-
Thoroughly wash the collected C. harringtonia leaves with purified water and air-dry them at room temperature for 48 hours.
-
Add the dried leaves to purified water in a ratio of 10 g of plant material to 800 mL of water.
-
Perform the extraction at 85°C for 3 hours using a hot water reflux extraction device.
-
Cool the extract to room temperature (approximately 25°C).
-
Filter the cooled extract first through filter paper and then through a polypropylene membrane to remove particulate matter.
-
Freeze-dry the filtrate to obtain a powdered extract.
-
Store the freeze-dried extract at -20°C.
Purification and Isolation
Following the initial extraction, a multi-step chromatographic process is necessary to isolate and purify this compound from the crude extract.
General Chromatographic Workflow
A generalized workflow for the purification of lignans from a crude plant extract is depicted below. This process typically involves a combination of column chromatography techniques to achieve high purity.
Caption: A typical multi-step chromatographic workflow for the purification of this compound.
Detailed Experimental Protocol: Chromatographic Isolation of Lignans from Cephalotaxus fortunei
This protocol is based on the methods described for the isolation of lignans from the stems and leaves of C. fortunei[1].
Materials:
-
75% ethanol extract of C. fortunei
-
Silica gel for column chromatography
-
Octadecylsilane (ODS) for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol, acetonitrile, water)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Initial Extraction: Extract the dried and powdered stems and leaves of C. fortunei with 75% ethanol. Concentrate the extract under reduced pressure to obtain a crude residue.
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity. Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
ODS Column Chromatography: Pool the fractions containing the lignans of interest and subject them to ODS column chromatography. Use a reversed-phase solvent system, such as a methanol-water or acetonitrile-water gradient, for elution.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the targeted fractions using preparative or semi-preparative HPLC on a C18 column. Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to isolate pure this compound.
-
Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
| Plant Material | Extraction Method | Parameter | Value | Reference |
| Cephalotaxus harringtonia leaves | Hot water reflux (85°C, 3h) | Extract Yield | 14.78% | |
| Cephalotaxus harringtonia buds | Ethanolic extraction | Total Phenolic Content | 78.9 mg TAE/g extract | |
| Cephalotaxus harringtonia leaves | Ethanolic extraction | Total Phenolic Content | ~60 mg TAE/g extract | |
| Cephalotaxus harringtonia stems | Ethanolic extraction | Total Phenolic Content | ~55 mg TAE/g extract | |
| Cephalotaxus harringtonia buds | Ethanolic extraction | Total Flavonoid Content | 11.6 mg QE/g extract | |
| Cephalotaxus harringtonia leaves | Ethanolic extraction | Total Flavonoid Content | ~20 mg QE/g extract | |
| Cephalotaxus harringtonia stems | Ethanolic extraction | Total Flavonoid Content | ~18 mg QE/g extract |
TAE: Tannic Acid Equivalents; QE: Quercetin Equivalents
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of lignans is known to possess significant biological activities, including anticancer and neuroprotective effects. The mechanisms of action for structurally related lignans can provide insights into the potential therapeutic applications of this compound.
Anticancer Activity
Lignans are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Several signaling pathways are implicated in these processes.
Caption: Putative signaling pathways modulated by lignans in cancer cells.
Neuroprotective Effects
Lignans have also been investigated for their neuroprotective properties. Their mechanisms of action may involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells.
Caption: Potential signaling pathways involved in the neuroprotective effects of lignans.
Conclusion
This compound is a promising natural product found in Cephalotaxus species. This guide has detailed its known natural sources and provided comprehensive methodologies for its extraction and purification. While quantitative data on the specific yield of this compound remains an area for further investigation, the presented protocols offer a solid foundation for researchers. The exploration of the biological activities of related lignans suggests that this compound may hold therapeutic potential, particularly in the areas of oncology and neuroprotection. Further studies are warranted to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound to fully realize its potential in drug development.
References
The Biosynthesis of Ceplignan: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Quantitative Data for the Dihydrobenzofuran Neolignan Ceplignan in Plants.
Introduction
This compound, a dihydrobenzofuran neolignan with the chemical structure (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, is a plant-derived secondary metabolite. Lignans (B1203133), a broad class of phenylpropanoid derivatives, are known for their diverse biological activities, making them of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by available data on related lignan (B3055560) biosynthesis. It also details relevant experimental protocols for researchers and professionals involved in drug development and natural product chemistry.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other lignans, originates from the phenylpropanoid pathway. This central metabolic route in plants converts the amino acid L-phenylalanine into a variety of monolignols, the primary building blocks of lignans and lignin. The proposed biosynthetic pathway for this compound can be divided into three main stages:
-
Phenylpropanoid Pathway and Monolignol Biosynthesis: This well-established pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) , leads to the formation of various hydroxycinnamic acids. These are then activated to their corresponding CoA-esters by 4-coumarate:CoA ligase (4CL) . Subsequent reduction steps, catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , produce the key monolignol precursors. Based on the structure of this compound, the likely monolignol precursors are coniferyl alcohol and a second, modified C6-C3 unit that incorporates a carboxylic acid functionality. The origin of this carboxylic acid group is a key area for further research; it may arise from a precursor molecule or be introduced after the coupling reaction.
-
Oxidative Coupling of Monolignols: The central step in the formation of the dihydrobenzofuran neolignan core of this compound is the oxidative coupling of two monolignol radicals. This reaction is catalyzed by one-electron oxidases, primarily laccases and peroxidases . The stereochemistry of this coupling, which is critical for the biological activity of the final molecule, is controlled by dirigent proteins (DIRs) . In the absence of these proteins, the coupling of monolignol radicals is random, leading to a mixture of racemic products. For the formation of this compound, a specific DIR would guide the coupling of the two precursor radicals to form the characteristic C8-C5' and C7-O4' linkages of the dihydrobenzofuran ring.
-
Post-Coupling Modifications (Tailoring Reactions): Following the initial oxidative coupling, the resulting dihydrobenzofuran neolignan scaffold may undergo further enzymatic modifications to yield the final structure of this compound. These "tailoring" reactions can include hydroxylations, methylations, glycosylations, and, potentially, the formation or modification of the carboxylic acid group. The specific enzymes responsible for these final steps in this compound biosynthesis have yet to be fully elucidated.
Below is a DOT script representation of the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetics for the specific biosynthetic enzymes, in planta concentrations of this compound and its precursors, and gene expression profiles of the involved biosynthetic genes. The following table presents hypothetical data categories that would be crucial for a comprehensive understanding of the this compound biosynthetic pathway. Researchers are encouraged to pursue studies to populate these data fields.
| Parameter | Value (Hypothetical) | Units | Significance |
| Enzyme Kinetics | |||
| PAL (Phenylalanine Ammonia-Lyase) | |||
| Km for L-Phenylalanine | [Value] | µM | Substrate affinity of the entry point enzyme of the phenylpropanoid pathway. |
| Vmax | [Value] | nkat/mg protein | Maximum velocity of the initial reaction. |
| Laccase/Peroxidase (for coupling) | |||
| Km for Coniferyl Alcohol | [Value] | µM | Affinity for one of the key monolignol precursors. |
| Specific Activity | [Value] | µkat/mg protein | Catalytic efficiency of the oxidative coupling enzyme. |
| Metabolite Concentrations | |||
| This compound in Cephalotaxus leaves | [Value] | µg/g fresh weight | End-product accumulation in the source plant tissue. |
| Coniferyl Alcohol in Cephalotaxus | [Value] | ng/g fresh weight | Concentration of a key precursor, indicating potential flux through the pathway. |
| Gene Expression | |||
| Dirigent Protein gene (transcript level) | [Value] | Relative expression ratio | Expression level of the gene controlling the stereochemistry of the coupling reaction. |
| Laccase/Peroxidase gene (transcript level) | [Value] | Relative expression ratio | Expression level of the gene for the oxidative coupling enzyme. |
Experimental Protocols
The following section outlines key experimental protocols relevant to the study of this compound biosynthesis. These protocols are generalized and may require optimization for specific plant species and tissues.
Extraction and Quantification of Lignans from Plant Material
Objective: To extract and quantify this compound and its precursors from plant tissue.
Methodology:
-
Sample Preparation: Fresh plant material (e.g., leaves, stems of Cephalotaxus species) is flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine powder.
-
Extraction:
-
The powdered plant material is extracted with 80% methanol (B129727) (or another suitable solvent mixture) at a ratio of 1:10 (w/v).
-
The mixture is sonicated for 30 minutes and then agitated on a shaker for 24 hours at room temperature.
-
The extract is centrifuged, and the supernatant is collected. The extraction process is repeated twice on the remaining plant material.
-
The supernatants are pooled and filtered through a 0.22 µm filter.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically used.
-
Detection: this compound and its precursors can be detected by their UV absorbance (typically around 280 nm) or more specifically by their mass-to-charge ratio using an MS detector.
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount of this compound in the plant extract.
-
In Vitro Assay for Laccase/Peroxidase Activity
Objective: To measure the activity of enzymes responsible for the oxidative coupling of monolignols.
Methodology:
-
Enzyme Extraction: Crude protein extracts are prepared from plant tissue by homogenizing in an extraction buffer (e.g., Tris-HCl pH 7.5, with protease inhibitors). The homogenate is centrifuged, and the supernatant containing the soluble enzymes is used for the assay.
-
Assay Mixture:
-
The reaction mixture contains a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0), the monolignol substrate (e.g., coniferyl alcohol), and the crude enzyme extract.
-
For peroxidase assays, a source of hydrogen peroxide (H2O2) is also included.
-
-
Reaction and Detection:
-
The reaction is initiated by the addition of the enzyme extract (or H2O2 for peroxidases).
-
The oxidation of the monolignol can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the oxidation product.
-
Alternatively, the reaction products can be analyzed by HPLC to identify and quantify the formation of dimeric lignans.
-
In Vitro Assay for Dirigent Protein Activity
Objective: To determine the ability of a dirigent protein to control the stereochemistry of monolignol coupling.
Methodology:
-
Recombinant Protein Expression: The candidate dirigent protein gene is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or insect cells). The recombinant protein is then purified.
-
Coupling Assay:
-
The assay is performed in the presence of a monolignol substrate (e.g., coniferyl alcohol), an oxidizing agent (e.g., a laccase or a chemical oxidant like silver oxide), and the purified recombinant dirigent protein.
-
A control reaction is run without the dirigent protein.
-
-
Product Analysis:
-
The reaction products are extracted and analyzed by chiral HPLC or circular dichroism (CD) spectroscopy.
-
The presence of a specific stereoisomer of the resulting lignan in the reaction with the dirigent protein, compared to a racemic mixture in the control, indicates the stereochemical guiding activity of the protein.
-
Below is a DOT script for a generalized experimental workflow for investigating this compound biosynthesis.
Caption: Experimental workflow for this compound biosynthesis research.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to follow the general lignan biosynthetic pathway, involving the formation of monolignol precursors via the phenylpropanoid pathway, followed by a key oxidative coupling step to form the characteristic dihydrobenzofuran core, and concluding with potential tailoring reactions. While the general framework is understood, the specific enzymes and intermediates in the this compound pathway, particularly in its natural source, the Cephalotaxus genus, remain to be elucidated.
Future research should focus on:
-
Identification of the complete set of biosynthetic genes for this compound in Cephalotaxus species through transcriptomic and genomic approaches.
-
Biochemical characterization of the specific laccases/peroxidases and dirigent proteins involved in the stereoselective coupling reaction.
-
Elucidation of the enzymatic steps responsible for the formation of the carboxylic acid functionality.
-
Metabolic engineering efforts in microbial or plant systems to produce this compound for pharmacological studies and potential therapeutic applications.
This technical guide provides a foundation for researchers to delve into the fascinating biochemistry of this compound biosynthesis and to unlock its potential for the development of new therapeutics. The provided experimental frameworks offer a starting point for the systematic investigation of this and other related bioactive plant natural products.
In-Depth Technical Guide to Ceplignan: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceplignan, a naturally occurring lignan (B3055560), has garnered interest within the scientific community for its potential therapeutic properties. As a member of the lignan family of polyphenols, it is recognized for its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed insights into its biological mechanisms of action. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and pharmacology.
Physical and Chemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₇ | --INVALID-LINK--[1] |
| Molecular Weight | 346.3 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | --INVALID-LINK--[1] |
| CAS Number | 185244-78-4 | --INVALID-LINK--[1] |
| XLogP3-AA | 1.7 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Note: Experimental data for melting point, boiling point, and specific solubility were not available in the searched literature. The properties listed are primarily computed values.
Spectroscopic Data
Detailed spectroscopic data is crucial for the structural elucidation and identification of this compound. While specific experimental spectra for this compound were not found in the available literature, general characteristics for lignans (B1203133) can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a lignan like this compound is expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons on the dihydrofuran ring and its substituents. The chemical shifts and coupling constants of these protons would be key to confirming its specific stereochemistry.
-
¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, including those in the aromatic rings, the dihydrofuran moiety, the methoxy groups, the hydroxymethyl group, and the carboxylic acid.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would likely include:
-
A broad O-H stretching band for the phenolic hydroxyl and carboxylic acid groups.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
A C=O stretching band for the carboxylic acid.
-
C=C stretching bands for the aromatic rings.
-
C-O stretching bands for the ether and alcohol functionalities.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the lignan structure, with potential cleavages at the benzylic positions and within the dihydrofuran ring, providing valuable information for structural confirmation.
Experimental Protocols
General Protocol for Lignan Extraction and Isolation:
-
Plant Material Collection and Preparation: The plant source, such as Cephalomappa sinensis, is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is typically extracted with a solvent of medium polarity, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Lignans are often found in the ethyl acetate fraction.
-
Chromatographic Purification: The lignan-rich fraction is further purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and MS, and by comparison with literature data if available.
Protocol for In Vitro Anti-inflammatory Activity Assay (General):
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers: The levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.
-
Western Blot Analysis: The expression levels of key inflammatory proteins like iNOS and COX-2, as well as proteins involved in signaling pathways (e.g., phosphorylated and total forms of NF-κB and Nrf2), are determined by Western blotting.
Protocol for In Vitro Antioxidant Activity Assay (General):
-
DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of this compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which forms a colored complex that can be quantified spectrophotometrically.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.
Biological Activities and Signaling Pathways
Lignans, as a class of compounds, are known to possess significant anti-inflammatory and antioxidant properties. While specific experimental data for this compound is limited, its biological activities can be inferred from studies on similar lignan structures.
Anti-inflammatory Activity: The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway .
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
In this pathway, inflammatory stimuli like LPS activate the IKK complex, which in turn phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50), which then translocates to the nucleus to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Lignans are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.
Antioxidant Activity: The antioxidant properties of lignans are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
References
Unveiling Ceplignan: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceplignan, a lignan (B3055560) derivative, has emerged as a compound of interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound, with a focus on its glucoside derivative, this compound-4-O-β-d-glucoside, the form in which it was first identified. Detailed experimental protocols for its isolation from Urena lobata are presented, alongside a thorough compilation of its spectroscopic data. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by this compound and related lignans, highlighting its anti-inflammatory and antioxidant activities. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the phytochemical investigation of Urena lobata L., a plant belonging to the Malvaceae family with a history of use in traditional medicine. The first documented isolation of a this compound derivative, specifically this compound-4-O-β-d-glucoside, was reported in a 2010 publication in the Journal of Asian Natural Products Research. This study marked the formal entry of this lignan into the scientific literature. Subsequent research, notably a 2019 paper in the journal Molecules, further explored the lignan glycoside profile of Urena lobata, isolating and characterizing several new and known compounds from this plant, contributing to a broader understanding of the chemical diversity of this species.
Isolation of this compound-4-O-β-D-glucoside from Urena lobata
The isolation of this compound-4-O-β-d-glucoside from Urena lobata involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of lignan glycosides from this plant source.
Experimental Protocol: Isolation of Lignan Glycosides
2.1.1. Plant Material and Extraction:
-
Dried and powdered aerial parts of Urena lobata (typically around 10 kg) are subjected to extraction with 95% ethanol (B145695) at room temperature. This process is repeated three times, each for a duration of 24 hours, to ensure exhaustive extraction of the plant material.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The n-BuOH fraction, which is typically enriched with polar glycosides, is concentrated under reduced pressure.
2.1.3. Chromatographic Purification:
-
Macroporous Resin Column Chromatography: The concentrated n-BuOH fraction is subjected to column chromatography on a D101 macroporous resin column. The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Silica (B1680970) Gel Column Chromatography: Fractions enriched with lignan glycosides are further purified by silica gel column chromatography. A gradient elution system, typically with a mixture of chloroform (B151607) and methanol (B129727), is employed to separate the compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: To remove smaller impurities and separate compounds with similar polarities, size-exclusion chromatography on a Sephadex LH-20 column is performed, using methanol as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound-4-O-β-d-glucoside is achieved by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) in water is a commonly used mobile phase.
Isolation Workflow Diagram
Ceplignan: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Ceplignan, a lignan (B3055560) of interest to researchers in drug development and cellular biology. This document synthesizes available data on its chemical properties, putative biological activities, and associated signaling pathways, tailored for a scientific audience.
Core Compound Identification
This compound is a lignan compound whose fundamental chemical and physical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 185244-78-4 | Generic |
| Molecular Formula | C₁₈H₁₈O₇ | Generic |
| Molecular Weight | 346.3 g/mol | Generic |
| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid | Generic |
Putative Biological Activity and Mechanism of Action
While direct experimental data on this compound is limited, the broader class of lignans (B1203133) has well-documented anti-inflammatory and antioxidant properties. It is hypothesized that this compound shares these characteristics. The primary mechanism of action for anti-inflammatory lignans involves the modulation of key signaling pathways that regulate the inflammatory response.
Studies on structurally similar lignans indicate a strong potential for the inhibition of pro-inflammatory mediators. The prevailing mechanism is the suppression of the NF-κB (nuclear factor-kappaB) signaling pathway.[1][2][3] This pathway is central to the inflammatory process, and its inhibition leads to a downstream reduction in the expression of several inflammatory agents.
Key Anti-Inflammatory Effects Observed in Related Lignans:
-
Inhibition of Nitric Oxide (NO) Production: Lignans have been shown to inhibit the synthesis of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of NO, a key inflammatory mediator.[3][4]
-
Reduction of Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly suppressed by the action of related lignans.
-
Downregulation of Cyclooxygenase-2 (COX-2): Many lignans inhibit the expression of COX-2, an enzyme involved in the synthesis of prostaglandins, which are key players in the inflammatory cascade.
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-inflammatory effects, based on data from related lignan compounds.
Experimental Protocols
Objective: To determine the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or CCK-8)
Workflow:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability Assay: Determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT or similar assay.
-
Treatment: Seed cells in 96-well plates. Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the this compound-treated cells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of this compound on NO, TNF-α, and IL-6 production.
The following diagram visualizes the general experimental workflow.
Conclusion
This compound presents an interesting subject for further investigation within the field of anti-inflammatory research. While direct evidence of its biological activity is currently sparse, its structural similarity to other well-characterized lignans suggests a strong potential as a modulator of inflammatory pathways. The experimental framework provided here offers a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific molecular targets and signaling cascades affected by this compound.
References
- 1. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Pairs of 7,7′-Cyclolignan Enantiomers with Anti-Inflammatory Activities from Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Ceplignan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for screening the biological activity of lignans (B1203133), with a focus on the nor-lignan Ceplignan. However, a thorough review of publicly available scientific literature reveals a significant lack of specific quantitative data on the biological activities of this compound. Therefore, while this document details the established protocols and relevant signaling pathways for this class of compounds, the quantitative data tables remain largely unpopulated. The provided experimental protocols are based on established methods for analogous compounds and should be adapted and optimized for this compound-specific studies.
Introduction to this compound and its Therapeutic Potential
This compound is a member of the nor-lignan family, a class of naturally occurring polyphenolic compounds found in various plant species. Lignans, in general, have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities. These activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] The structural characteristics of lignans, including this compound, contribute to their ability to interact with various biological targets, making them promising candidates for the development of novel therapeutics. This guide outlines the fundamental screening processes to elucidate the specific biological activities of this compound.
Data Presentation: Quantitative Analysis of Biological Activities
A critical aspect of drug discovery is the quantitative assessment of a compound's efficacy. For this compound, this would involve determining key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. Due to the limited availability of specific data for this compound, the following tables are presented as templates for organizing future experimental findings.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| e.g., MCF-7 (Breast Cancer) | e.g., MTT Assay | Data Not Available | |
| e.g., A549 (Lung Cancer) | e.g., MTT Assay | Data Not Available | |
| e.g., HeLa (Cervical Cancer) | e.g., MTT Assay | Data Not Available |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line/Model | Parameter Measured | IC50 (µM) | Reference |
| e.g., Griess Assay | e.g., RAW 264.7 | Nitric Oxide (NO) Inhibition | Data Not Available | |
| e.g., ELISA | e.g., RAW 264.7 | IL-6 Inhibition | Data Not Available | |
| e.g., ELISA | e.g., RAW 264.7 | TNF-α Inhibition | Data Not Available |
Table 3: Antioxidant Activity of this compound
| Assay Type | Method | IC50 (µg/mL) / Trolox Equivalents (mM TE/g) | Reference |
| e.g., DPPH Radical Scavenging | Spectrophotometry | Data Not Available | |
| e.g., FRAP Assay | Spectrophotometry | Data Not Available | |
| e.g., ABTS Radical Scavenging | Spectrophotometry | Data Not Available |
Table 4: Neuroprotective Activity of this compound
| Cell Line/Model | Neurotoxic Agent | Parameter Measured | EC50 (µM) | Reference |
| e.g., SH-SY5Y | e.g., 6-OHDA | Cell Viability | Data Not Available | |
| e.g., PC12 | e.g., Amyloid-β | Neurite Outgrowth | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable screening of biological activities. The following are established protocols for key assays relevant to the evaluation of this compound.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
b) Lactate (B86563) Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.
-
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Anti-inflammatory Assays
a) Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to LPS-stimulated cells without this compound treatment.
-
b) Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Principle: A specific capture antibody coated on a microplate binds the cytokine of interest. A detection antibody, conjugated to an enzyme, binds to the captured cytokine. Addition of a substrate results in a colored product, the intensity of which is proportional to the cytokine concentration.
-
Protocol:
-
Follow steps 1-3 of the Griess assay protocol.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the cytokine concentrations from a standard curve and calculate the percentage of inhibition.
-
Antioxidant Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant. The decrease in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
Mix various concentrations of this compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
b) FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color. The absorbance increase is proportional to the antioxidant power.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Mix various concentrations of this compound with the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value by comparing the absorbance change to that of a known standard (e.g., FeSO₄).
-
Neuroprotection Assays
a) Cell Viability Assay in Neuronal Cells
This assay assesses the ability of a compound to protect neuronal cells from neurotoxin-induced cell death.
-
Principle: Similar to the MTT assay for cytotoxicity, this assay measures the viability of neuronal cells (e.g., SH-SY5Y or PC12) after exposure to a neurotoxin.
-
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Differentiate the cells if necessary (e.g., with retinoic acid for SH-SY5Y cells).
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.
-
Incubate for an appropriate duration.
-
Perform an MTT or similar cell viability assay as described above.
-
Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone.
-
Visualization of Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of this compound is crucial. Lignans are known to modulate several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for screening the biological activities of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathways by this compound.
Caption: Possible interaction of this compound with the PI3K/Akt signaling pathway.
Conclusion and Future Directions
While the broader class of lignans demonstrates significant therapeutic potential, dedicated research into the specific biological activities of this compound is currently lacking in the public domain. This guide provides a foundational framework for initiating such investigations. Future research should focus on performing the described assays to generate quantitative data for this compound's anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Subsequent mechanistic studies will then be essential to elucidate the precise signaling pathways modulated by this compound, thereby paving the way for its potential development as a novel therapeutic agent. The provided templates for data presentation and the illustrative signaling pathways are intended to guide these future research endeavors.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Cephlignan: A Technical Guide to its Molecular Targets
For Immediate Release
This technical guide provides an in-depth analysis of Cephlignan, a biscoclaurine alkaloid derived from Stephania cepharantha, for researchers, scientists, and drug development professionals. Cephlignan, also known as Cepharanthine, has demonstrated a broad spectrum of pharmacological activities, including anti-cancer, antiviral, anti-inflammatory, and neuroprotective effects. This document outlines the key molecular targets and signaling pathways modulated by Cephlignan, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The therapeutic efficacy of Cephlignan has been quantified across various preclinical models. The following tables summarize the key inhibitory and effective concentrations of Cephlignan in different therapeutic areas.
Table 1: Anti-cancer Activity of Cephlignan
| Cell Line | Cancer Type | IC50 Value | Additional Notes |
| K562 | Chronic Myelogenous Leukemia | 213.5 ± 4.33 nM (in presence of 2 µM Cepharanthine) | Sensitizes cells to Doxorubicin[1] |
| K562 | Chronic Myelogenous Leukemia | 0.9 ± 0.04 nM (in presence of 2 µM Cepharanthine) | Sensitizes cells to Vincristine[1] |
| Oral Squamous Cell Carcinoma (OSCC) | Oral Cancer | ~20 µmol/L | Inhibits proliferation and epithelial-mesenchymal transition[2] |
| HT29 | Colon Cancer | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed[3] |
| LS174T | Colon Cancer | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed[3] |
| SW620 | Colon Cancer | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed |
| HepG2 | Hepatoma | 2.4 - 5.5 µg/mL | Potent cytotoxicity observed |
| MDA-MB-231 & MCF-7 | Breast Cancer | Not specified | Induces autophagy, apoptosis, and cell cycle arrest |
Table 2: Antiviral Activity of Cephlignan
| Virus | Cell Line | EC50/IC50 Value | Notes |
| HIV-1 | U1 (monocytic) | EC50: 0.016 µg/ml | Dose-dependently inhibits virus replication |
| Pangolin Coronavirus (GX_P2V) | Vero E6 | EC50: 0.98 µM | Inhibits virus at all stages of infection |
| SARS-CoV | Vero E6 | EC50: 6.0 µg/mL | Completely inhibits viral cytopathic effect at 10 µg/mL |
| SARS-CoV-2 | A549-ACE2 | EC50: 0.13 µmol/L | Superior to Remdesivir (EC50: 0.72 µmol/L) |
| SARS-CoV-2 (B.1.351 variant) | A549 | IC50: 0.24 µmol/L | |
| SARS-CoV-2 (B.1.351 variant) | Huh-7.5.1 | IC50: 0.06 µmol/L | |
| Zika Virus | Huh-7 | IC50: 2.19 µmol/L | |
| Ebola Virus | Huh-7.5 | IC50: 0.42 µmol/L | |
| SARS-CoV-2 S (G614) pseudovirus | 293T-ACE2 | EC50: 0.351 µM | |
| SARS-CoV-2 S (G614) pseudovirus | Calu3 | EC50: 0.759 µM | |
| SARS-CoV-2 S (G614) pseudovirus | A549-ACE2 | EC50: 0.911 µM | |
| MERS-CoV S protein pseudovirus | Not specified | EC50: 0.140 µM | |
| SARS-CoV S protein pseudovirus | Not specified | EC50: 0.0417 µM | |
| HCoV-OC43 | Not specified | IC50: 0.83 µM |
Table 3: Enzyme Inhibition by Cephlignan
| Enzyme | Inhibition Type | Ki Value | IC50 Value |
| CYP3A4 | Non-competitive, Time-dependent | 8.12 µM | 16.29 µM |
| CYP2E1 | Competitive | 11.78 µM | 25.62 µM |
| CYP2C9 | Competitive | 13.06 µM | 24.57 µM |
| SARS-CoV-2 Nsp13 (Helicase) | Not specified | Not specified | 0.4 µmol/L |
Signaling Pathways Modulated by Cephlignan
Cephlignan exerts its pleiotropic effects by modulating several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, survival, and apoptosis.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Cephlignan has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic genes. This inhibition is a key mechanism behind its anti-inflammatory and anti-cancer properties.
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Cephlignan has been demonstrated to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells. This inhibitory action contributes significantly to its anti-tumor effects.
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to anti-inflammatory responses and the induction of autophagy. Cephlignan has been shown to activate the AMPK pathway, which contributes to its anti-inflammatory and anti-cancer effects.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the therapeutic potential of Cephlignan.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Cephlignan and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Treat cells with Cephlignan for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
The Electrophoretic Mobility Shift Assay (EMSA) is used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in the DNA.
-
Nuclear Extract Preparation: Treat cells with Cephlignan and a stimulant (e.g., TNF-α) and then prepare nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB binding site with a radioactive or non-radioactive tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to confirm its presence in the complex.
This assay assesses the ability of Cephlignan to inhibit the transport of cholesterol within cells.
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) in appropriate media.
-
Treatment: Treat the cells with Cephlignan for a specified duration.
-
Cholesterol Staining: Stain the cells with Filipin, a fluorescent compound that binds to free cholesterol, to visualize its intracellular distribution.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to observe the accumulation of cholesterol in late endosomes/lysosomes, indicative of trafficking inhibition.
Experimental Workflow: Anti-Cancer Effect Evaluation
The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of Cephlignan.
Conclusion
Cephlignan presents a compelling profile as a multi-target therapeutic agent with significant potential in oncology, virology, and the treatment of inflammatory and neurodegenerative diseases. Its ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and AMPK underscores its pleiotropic pharmacological effects. The quantitative data and experimental methodologies provided in this guide offer a solid foundation for further research and development of Cephlignan as a novel therapeutic. Future investigations should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of Cephlignan in human patients.
References
- 1. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cepharanthine inhibits the proliferation and epithelial-mesenchymal transition of oral squamous cell carcinoma via HMGA2/FOXL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Ceplignan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceplignan, a dihydrobenzofuran lignan (B3055560) with the IUPAC name (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, is a polyphenolic compound of interest for its potential antioxidant and anti-inflammatory properties. These attributes make it a candidate for investigation in the development of therapeutics for a range of pathological conditions. This document provides detailed protocols for a plausible biomimetic synthesis of this compound and a comprehensive multi-step purification procedure.
Synthesis of this compound: A Biomimetic Approach
The synthesis of the dihydrobenzofuran core of this compound can be achieved through a biomimetic oxidative coupling of a suitable precursor, such as a ferulic acid derivative. This approach mimics the natural biosynthetic pathways of lignans (B1203133) in plants.
Proposed Synthetic Pathway
A plausible synthetic route involves the oxidative dimerization of a protected ferulic acid derivative, followed by functional group modifications to yield this compound. The key step is the formation of the C8-C5' and C7-O4' bonds to create the dihydrobenzofuran ring structure.
Application Notes and Protocols: In Vitro Assays for Testing Lignan Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants and have garnered significant interest for their potential therapeutic properties, including anticancer activities.[1][2] Ceplignan, a member of this family, is a subject of ongoing research to determine its efficacy and mechanism of action as a potential cytotoxic agent. Assessing the in vitro cytotoxicity of this compound is a critical first step in the drug development pipeline. These application notes provide a comprehensive overview of standard assays and detailed protocols to evaluate the cytotoxic effects of lignans like this compound on cancer cell lines.
The primary objectives of these assays are to quantify the dose-dependent and time-dependent effects of the compound on cell viability and to elucidate the underlying molecular mechanisms of cell death, such as apoptosis and necrosis.
Key Cytotoxicity Assays
Several well-established in vitro assays are utilized to measure the cytotoxicity of novel compounds. The selection of a specific assay or a combination of assays depends on the desired endpoint and the suspected mechanism of action of the test compound.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with compromised plasma membranes.[3] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.
-
Apoptosis Assays: These assays are designed to detect the hallmark features of programmed cell death (apoptosis). Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated in a cascade during apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, -7, -8, and -9.
-
DNA Fragmentation Analysis: A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized by techniques like DNA laddering on an agarose (B213101) gel.
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in clearly structured tables to facilitate comparison of different concentrations, exposure times, and cell lines.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Human Colon Carcinoma (LoVo) | 24 | 75.2 ± 5.1 |
| 48 | 48.9 ± 3.8 | |
| 72 | 25.1 ± 2.3 | |
| Human Gastric Cancer (BGC-823) | 24 | 88.4 ± 6.5 |
| 48 | 62.7 ± 4.9 | |
| 72 | 39.8 ± 3.1 | |
| Human Breast Cancer (MCF-7) | 24 | 95.1 ± 7.2 |
| 48 | 71.3 ± 5.5 | |
| 72 | 50.6 ± 4.2 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in LoVo Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 25 | 70.8 ± 4.3 | 15.1 ± 1.8 | 14.1 ± 1.5 |
| 50 | 45.6 ± 3.9 | 28.7 ± 2.5 | 25.7 ± 2.2 |
| 100 | 20.3 ± 2.8 | 40.2 ± 3.1 | 39.5 ± 3.0 |
Data are presented as the mean percentage of cells ± standard deviation from three independent experiments after 48 hours of treatment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.
References
Ceplignan's Mechanism of Action in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceplignan, a member of the lignan (B3055560) family of polyphenolic compounds, has emerged as a promising candidate in cancer research. Lignans (B1203133), as a class, are known to exhibit a range of anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. While specific research on this compound is limited, this document provides a detailed overview of the putative mechanisms of action based on studies of structurally related lignans. These notes are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in oncology.
Disclaimer: Due to the limited availability of research focused specifically on this compound, the following information is largely extrapolated from studies on other well-researched lignans. Researchers are advised to use this document as a foundational guide and to conduct this compound-specific validation experiments.
I. Data Presentation: Anti-Cancer Activity of Lignans
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Nortrachelogenin | LNCaP (Prostate) | Not specified, but shown to be the most efficient of 27 tested lignans in sensitizing cells to TRAIL-induced apoptosis. | [1] |
| Arctigenin | LNCaP, LAPC-4 (Prostate) | <2 µM (inhibited proliferation by 30-50% at 48h) | [1] |
| Matairesinol | PC-3 (Prostate) | Not specified, but showed significant inhibition of migration and invasion. | [1] |
| Pectolinarigenin | 4T1, MDA-MB-231, MCF-7 (Breast) | Not specified, but shown to inhibit proliferation and induce apoptosis. | [1] |
II. Mechanism of Action
The anti-cancer activity of lignans, and by extension this compound, is believed to be multifactorial, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis). These effects are mediated through the modulation of key cellular signaling pathways.
Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death that eliminates damaged or cancerous cells. Lignans have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Lignans can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c. This triggers a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to cell death.[2]
-
Extrinsic Pathway: Some lignans can sensitize cancer cells to death receptor-mediated apoptosis, for example, by enhancing the effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to dysregulation of the cell cycle. Lignans can intervene at critical checkpoints of the cell cycle, primarily at the G1/S and G2/M transitions, to halt the proliferation of cancer cells. This arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Metastasis
Metastasis is the process by which cancer cells spread from the primary tumor to other parts of the body and is a major cause of cancer-related mortality. Lignans have been shown to inhibit metastasis by interfering with several key steps in the metastatic cascade, including cell migration, invasion, and angiogenesis.
III. Signaling Pathways Modulated by Lignans
The diverse anti-cancer effects of lignans are orchestrated through their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumorigenesis. Lignans have been shown to inhibit the PI3K/Akt/mTOR pathway, thereby suppressing cancer cell growth and inducing apoptosis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that controls a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature of many cancers. Lignans can modulate the activity of key components of the MAPK pathway, such as ERK, JNK, and p38, to exert their anti-proliferative and pro-apoptotic effects.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is frequently observed in cancer and is associated with tumor progression, metastasis, and resistance to therapy. Lignans have been reported to suppress NF-κB activation, leading to the downregulation of its target genes involved in cell survival and inflammation.
IV. Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound in cancer cells. These are generalized protocols and may require optimization based on the specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (solvent alone).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of key proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration and Invasion Assays (Wound Healing and Transwell Assays)
These assays are used to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.
Wound Healing Assay:
-
Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing this compound at a non-toxic concentration.
-
Capture images of the wound at different time points (e.g., 0, 12, 24 hours).
-
Measure the wound closure area to quantify cell migration.
Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free medium containing this compound in the upper chamber.
-
Add medium with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
V. Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its investigation.
Caption: Putative signaling pathways modulated by this compound in cancer cells.
References
Application Notes: Ceplignan as a Molecular Probe in Cell Biology
Introduction
Ceplignan, more commonly known as Cepharanthine (B1668398) (CEP), is a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus.[1][2][3] It has a long history of medicinal use in Japan for various conditions, including leukopenia, snake bites, and alopecia.[4] In the context of cell biology, Cepharanthine has emerged as a versatile molecular probe due to its ability to modulate several key signaling pathways, making it a valuable tool for studying cellular processes such as inflammation, apoptosis, autophagy, and viral infection.[1]
Mechanism of Action
The primary mechanisms of action of Cepharanthine as a molecular probe involve its interference with fundamental signaling cascades within the cell. It is known to exert its effects through:
-
Activation of AMP-activated protein kinase (AMPK): Cepharanthine activates AMPK, a central regulator of cellular energy homeostasis. This activation is not through direct binding but by modulating the cellular ADP/AMP-to-ATP ratio. Activated AMPK can then influence downstream processes, including autophagy and the inhibition of anabolic pathways.
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: Cepharanthine is a potent inhibitor of the NF-κB signaling pathway, a critical mediator of inflammatory responses. It can block the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits (p50, p52, and p65), thereby preventing the transcription of pro-inflammatory genes.
-
Modulation of other pathways: Cepharanthine has also been shown to influence other signaling pathways, including the MAPK, PI3K/Akt/mTOR, and Nrf2/Keap1 pathways.
Applications in Cell Biology
The multifaceted mechanism of action of Cepharanthine makes it a useful molecular probe for a variety of applications in cell biology research:
-
Studying Inflammation: Due to its potent NF-κB inhibitory activity, Cepharanthine can be used to investigate the role of this pathway in various inflammatory models. Researchers can use it to block inflammatory responses in cell culture or animal models to dissect the molecular mechanisms of inflammation-related diseases.
-
Investigating Apoptosis and Autophagy: By activating AMPK and modulating the PI3K/Akt/mTOR pathway, Cepharanthine can be employed to induce and study the processes of apoptosis and autophagy in cancer cells and other cell types.
-
Antiviral Research: Cepharanthine has demonstrated antiviral activity against a range of viruses, including HIV-1 and coronaviruses. It can be used as a probe to study the mechanisms of viral entry and replication, particularly those involving the NF-κB pathway.
-
Cancer Biology: The ability of Cepharanthine to induce apoptosis, inhibit proliferation, and overcome multidrug resistance makes it a valuable tool for cancer research. It can be used to probe the signaling pathways that contribute to cancer cell survival and drug resistance.
Quantitative Data
The following tables summarize the reported IC50 values of Cepharanthine in various cell lines and against different pathogens, demonstrating its potency as a molecular probe.
Table 1: IC50 Values of Cepharanthine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment (h) | Assay |
| H1688 | Small Cell Lung Cancer | Not specified, but effective at 1 µM | 24, 48, 72 | Cell Proliferation Assay |
| LNCaP | Prostate Cancer | ~10 µM | 48 | Cell Viability Assay |
| 22Rv1 | Prostate Cancer | ~10 µM | 48 | Cell Viability Assay |
| PC3 | Prostate Cancer | ~20 µM | 48 | Cell Viability Assay |
| AGS | Gastric Cancer | Not specified, effective up to 20 µmol/L | 24, 48 | Crystal Violet Assay |
| HGC27 | Gastric Cancer | Not specified, effective up to 20 µmol/L | 24, 48 | Crystal Violet Assay |
| MFC | Gastric Cancer | Not specified, effective up to 20 µmol/L | 24, 48 | Crystal Violet Assay |
| CaSki | Cervical Cancer | ~25-50 µM | 24 | Western Blot for apoptosis markers |
| HeLa | Cervical Cancer | ~25-50 µM | 24 | Western Blot for apoptosis markers |
| C33A | Cervical Cancer | ~25-50 µM | 24 | Western Blot for apoptosis markers |
Table 2: Antiviral and Antiparasitic IC50 Values of Cepharanthine
| Pathogen | Strain/Cell Line | IC50 |
| Plasmodium falciparum | W2 | 0.2 µM, 0.61 µM |
| Plasmodium falciparum | FCM29 | 3059 nM |
| Plasmodium falciparum | 3D7 | 2276 nM |
| Plasmodium falciparum | K1 | 1803 nM |
| Human Immunodeficiency Virus (HIV-1) | 0.026 µM | |
| Human Coronavirus | HCoV-OC43 in MRC-5 cells | 0.83 µM |
| Herpes Simplex Virus (HSV-1) | 0.835 µg/mL | |
| SARS-CoV | 6.0 µg/mL | |
| SARS-CoV-2 pseudovirus | N501Y.V1 (B.1.1.7) in 293T-ACE2 cells | 0.047 µM |
| SARS-CoV-2 pseudovirus | N501Y.V2 (B.1.351) in 293T-ACE2 cells | 0.296 µM |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cepharanthine's dual modulation of AMPK activation and NF-κB inhibition.
Caption: General experimental workflow for studying Cepharanthine's effects on cultured cells.
Experimental Protocols
1. Cell Culture and Cepharanthine Treatment
-
Objective: To prepare cells for subsequent assays and treat them with Cepharanthine.
-
Materials:
-
Appropriate cell line (e.g., RAW264.7 macrophages, various cancer cell lines)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Cepharanthine (CEP) stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well, 96-well)
-
-
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into appropriate culture plates at the desired density (e.g., 1 x 104 cells/well in a 96-well plate for viability assays).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of Cepharanthine in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 50 µM). The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Cepharanthine.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
2. Cell Viability Assay (CCK-8 Assay)
-
Objective: To determine the effect of Cepharanthine on cell viability and calculate its IC50 value.
-
Materials:
-
Cells treated with Cepharanthine in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Protocol:
-
After the Cepharanthine treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
Plot the cell viability against the Cepharanthine concentration to determine the IC50 value.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To analyze the effect of Cepharanthine on the expression and phosphorylation of key proteins in the AMPK and NF-κB signaling pathways.
-
Materials:
-
Cells treated with Cepharanthine in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control like GAPDH.
-
4. Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the effect of Cepharanthine on intracellular ROS levels.
-
Materials:
-
Cells treated with Cepharanthine in 6-well plates
-
Reactive Oxygen Species Assay Kit (e.g., with DCFH-DA probe)
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
After Cepharanthine treatment, and potentially co-treatment with an ROS inducer like LPS, wash the cells with serum-free medium.
-
Incubate the cells with a DCFH-DA probe (e.g., at 10 µM) for 20-30 minutes at 37°C in the dark.
-
Wash the cells with serum-free medium to remove the excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
-
5. Cell Cycle Analysis
-
Objective: To determine the effect of Cepharanthine on cell cycle distribution.
-
Materials:
-
Cells treated with Cepharanthine in 6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the treated cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Pharmacological Activity of Cepharanthine [mdpi.com]
- 2. Cepharanthine as a Biofactor: Molecular Functions, Signaling Pathway Modulation and Therapeutic Relevance in Cancer and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on pharmacological effects and mechanisms of cepharanthine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceplignan-Induced Apoptosis in Tumor Cell Lines
Introduction
Ceplignan, also known as Cepharanthine (CEP), is a biscoclaurine alkaloid derived from plants of the Stephania genus.[1] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating the ability to induce apoptosis in a variety of tumor cell lines.[1][2][3] These application notes provide a summary of the quantitative effects of this compound on cancer cells and detailed protocols for key experimental procedures to study its apoptotic effects.
Mechanism of Action Overview
This compound induces apoptosis through multiple signaling pathways. Key mechanisms include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, and activation of caspases.[4] Furthermore, this compound has been shown to inhibit critical cell survival pathways, including the PI3K/Akt/mTOR signaling cascade.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| BPH-1 | Benign Prostatic Hyperplasia | 2.355 | 48 |
| WPMY-1 | Prostate Stromal Cells | 6.396 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~3.0 - 5.0 | 72 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >10.0 | 72 |
| K562 | Chronic Myelogenous Leukemia | ~5.0 - 10.0 | Not Specified |
| CaSki | Cervical Cancer | ~25.0 | 48 |
| HeLa | Cervical Cancer | ~25.0 | 48 |
| C33A | Cervical Cancer | >50.0 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Apoptosis Rates Induced by this compound in Cervical Cancer Cell Lines (24h Treatment)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Early + Late) |
| CaSki | 0 (Control) | 1.9 ± 0.5 |
| 25 | 10.9 ± 3.1 | |
| 50 | 24.1 ± 4.0 | |
| HeLa | 0 (Control) | 1.5 ± 0.4 |
| 25 | 11.2 ± 1.5 | |
| 50 | 20.3 ± 2.1 | |
| C33A | 0 (Control) | 2.1 ± 0.8 |
| 25 | 8.7 ± 1.2 | |
| 50 | 15.4 ± 1.9 |
Data is presented as mean ± standard deviation.
Table 3: Relative Protein Expression Changes in Cervical Cancer Cell Lines Following this compound Treatment (50 µM, 24h)
| Cell Line | Protein | Fold Change vs. Control |
| CaSki | Cleaved PARP-1 | 1.87 ± 0.47 |
| Bax | 1.74 ± 0.67 | |
| Cleaved Caspase-3 | 4.05 ± 0.94 | |
| Bcl-2 | 0.56 ± 0.24 | |
| HeLa | Cleaved PARP-1 | 6.73 ± 1.61 |
| Bax | 2.11 ± 0.71 | |
| Cleaved Caspase-3 | 9.51 ± 1.86 | |
| Bcl-2 | 0.67 ± 0.19 | |
| C33A | Cleaved PARP-1 | 3.88 ± 1.86 |
| Bax | 1.82 ± 0.55 | |
| Cleaved Caspase-3 | 3.11 ± 0.73 | |
| Bcl-2 | 0.47 ± 0.07 |
Data is presented as mean ± standard deviation.
Mandatory Visualizations
Caption: General workflow for evaluating this compound-induced apoptosis.
Caption: this compound-modulated signaling pathways in apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on tumor cell lines and calculating the IC50 value.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol details the detection and relative quantification of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Conclusion
This compound demonstrates significant pro-apoptotic activity in a range of cancer cell lines, primarily through the induction of the intrinsic apoptosis pathway and inhibition of survival signaling. The provided protocols offer a robust framework for researchers to investigate and quantify the anti-cancer effects of this promising natural compound. Further studies are warranted to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Cepharanthine inhibits proliferation of cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cepharanthine induces apoptosis through reactive oxygen species and mitochondrial dysfunction in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cepharanthine inhibits the proliferation and epithelial-mesenchymal transition of oral squamous cell carcinoma via HMGA2/FOXL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ceplignan in Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to the pathogenesis of various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Lignans (B1203133), a class of polyphenolic compounds found in plants, have garnered significant interest for their potential anti-inflammatory properties.[1] This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of Ceplignan, a hypothetical lignan, based on established methodologies for analogous compounds.
The primary molecular targets for the anti-inflammatory action of many lignans include key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways regulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6, IL-1β).[3][4]
Mechanism of Action: Key Signaling Pathways
This compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in immunity and inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
References
- 1. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-oxidant and anti-inflammatory activities of macelignan in murine hippocampal cell line and primary culture of rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Potential of Lignans: Application Notes and Protocols
Disclaimer: The initial request specified "Ceplignan." However, a thorough search of scientific literature did not yield any compound with this name associated with antiviral activity. It is presumed that this may be a typographical error. This document focuses on the antiviral properties of other well-documented lignans (B1203133), a class of natural compounds with demonstrated antiviral potential.
Application Notes: Lignans as a Promising Class of Antiviral Agents
For researchers, scientists, and drug development professionals, lignans represent a compelling class of naturally occurring polyphenols with a diverse range of biological activities, including potent antiviral effects. Found in a wide variety of plants, these compounds have been shown to inhibit the replication of numerous viruses, positioning them as valuable leads for the development of novel antiviral therapeutics.
Mechanisms of Antiviral Action
The antiviral mechanisms of lignans are multifaceted and often target specific stages of the viral life cycle. This diversity in action provides multiple avenues for therapeutic intervention.
-
Inhibition of Viral Entry and Replication Machinery: Some lignans, such as (-)-asarinin (B1665185) and sesamin, have been found to inhibit the viral RNA-dependent RNA polymerase (3Dpol), a critical enzyme for the replication of RNA viruses like the Foot-and-Mouth Disease Virus (FMDV).[1] By targeting this enzyme, these lignans directly halt the synthesis of new viral genomes.
-
Modulation of Host Cell Signaling Pathways: A key strategy employed by some lignans is the modulation of host cellular pathways that viruses hijack for their own replication. For instance, the lignan (B3055560) (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-d-glucopyranoside has demonstrated efficacy against influenza viruses by inhibiting the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway.[2][3] Many viruses exploit the NF-κB pathway to facilitate their replication and promote a pro-inflammatory environment. By suppressing this pathway, the lignan can effectively reduce viral gene expression and mitigate virus-induced inflammation.
-
Interference with Viral Component Trafficking: The cellular machinery for transporting proteins and nucleic acids is often co-opted by viruses. Certain lignans have been shown to inhibit the nuclear export of viral ribonucleoproteins (vRNPs), an essential step in the assembly of new influenza virus particles.[2] This blockade of vRNP trafficking prevents the formation of progeny virions, thereby curtailing the spread of the infection.
Data Presentation: Antiviral Efficacy of Selected Lignans
The following tables summarize the quantitative data on the antiviral activity of specific lignans against various viruses, providing a basis for comparison and further investigation.
Table 1: In Vitro Antiviral Activity of (+)-pinoresinol 4-O-[6″-O-vanilloyl]-β-d-glucopyranoside against Influenza Viruses [2]
| Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| A/PR/8/34 (H1N1) | MDCK | 13.4 | >150 | >11.2 |
| A/Aichi/2/68 (H3N2) | MDCK | 25.6 | >150 | >5.9 |
| B/Lee/40 | MDCK | 39.8 | >150 | >3.7 |
-
IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.
Table 2: In Vitro Antiviral Activity of (-)-asarinin and Sesamin against Foot-and-Mouth Disease Virus (FMDV)
| Compound | Cell Line | EC₅₀ (µM) |
| (-)-asarinin | BHK-21 | 15.11 |
| Sesamin | BHK-21 | 52.98 |
-
EC₅₀ (50% effective concentration): The concentration of the compound that provides 50% protection against virus-induced effects.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the antiviral activity of lignans.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to assess the ability of a compound to protect cells from virus-induced damage and death.
Materials:
-
96-well flat-bottom cell culture plates
-
Permissive host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Virus stock with a known titer
-
Test lignan compound
-
Cell viability reagent (e.g., MTT, XTT)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
On the following day, discard the growth medium and wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).
-
Prepare two-fold serial dilutions of the test lignan in serum-free medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a virus dilution in serum-free medium to achieve a desired multiplicity of infection (MOI), typically between 0.01 and 0.1.
-
Add 100 µL of the virus dilution to all wells except the cell control wells.
-
Incubate the plate for 48-72 hours, or until approximately 90% of cells in the virus control wells show cytopathic effects.
-
Assess cell viability using a suitable reagent (e.g., MTT) according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the IC₅₀ and CC₅₀ values by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles produced in the presence of a test compound.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of permissive host cells
-
Virus stock
-
Test lignan compound
-
Overlay medium (e.g., 2x MEM containing 1.2% Avicel or low-melting-point agarose)
-
Crystal violet solution (0.5% in 20% ethanol)
Procedure:
-
Wash the confluent cell monolayer with PBS.
-
Inoculate the cells with a virus dilution calculated to produce 50-100 plaques per well and incubate for 1 hour to allow for virus adsorption.
-
During the adsorption period, prepare serial dilutions of the test lignan in the overlay medium.
-
After adsorption, remove the virus inoculum and gently wash the cells with PBS.
-
Add the lignan-containing overlay medium to the respective wells.
-
Incubate the plates for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formaldehyde (B43269) for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC₅₀.
Time-of-Addition Assay
This experiment helps to elucidate the specific stage of the viral replication cycle that is inhibited by the test compound.
Materials:
-
24-well or 48-well cell culture plates with confluent host cells
-
Virus stock
-
Test lignan compound at a fixed, effective concentration (e.g., 3-5 times the IC₅₀)
Procedure:
-
Design the experiment to include the addition of the compound at various time points relative to infection:
-
Pre-treatment: Add the compound 2 hours before infection, then remove it and infect the cells.
-
Co-treatment: Add the compound simultaneously with the virus.
-
Post-treatment: Add the compound at different time points after virus adsorption (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
At a predetermined time point after infection (e.g., 12 or 24 hours), harvest the cell culture supernatant.
-
Quantify the viral titer in the supernatant using a plaque assay or determine the viral RNA levels using quantitative real-time PCR (qRT-PCR).
-
Analyze the data to identify the time window where the compound exhibits its strongest inhibitory effect, thereby indicating the targeted stage of the viral life cycle.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-influenza virus activities of a new lignan glycoside from the latex of Calotropis gigantea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Formulating Ceplignan for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceplignan (B12391908), a lignan (B3055560) with potential therapeutic applications, presents a significant formulation challenge for in vivo animal studies due to its presumed poor aqueous solubility, a common characteristic of this class of compounds. This document provides detailed application notes and protocols for the formulation of this compound, enabling reliable and reproducible preclinical research. The following sections outline strategies to enhance the bioavailability of this compound for oral and parenteral administration routes, present experimental protocols for formulation preparation, and summarize key quantitative data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While specific experimental data on this compound's solubility is not widely available, its structural characteristics as a lignan suggest low water solubility. Key computed properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H18O7 | PubChem |
| Molecular Weight | 346.3 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
Formulation Strategies for Poorly Water-Soluble Compounds
The primary goal in formulating poorly water-soluble compounds like this compound for in vivo studies is to enhance their solubility and bioavailability. Several established techniques can be employed. The choice of formulation strategy will depend on the intended route of administration, the required dose, and the specific animal model.
Common Formulation Approaches:
-
Co-solvent Systems: A mixture of a primary solvent (often water or a buffer) with one or more water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
-
Suspensions: Micronized or nanosized drug particles can be suspended in a suitable vehicle. This approach is often used for oral and parenteral administration.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid solutions can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Particle Size Reduction: Techniques like nanomilling can increase the surface area of the drug, leading to a higher dissolution rate and improved bioavailability.
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound. It is crucial to perform small-scale feasibility studies to determine the optimal excipients and their concentrations for your specific application.
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol describes the preparation of a simple co-solvent system suitable for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile vial, add a minimal amount of DMSO to the weighed this compound. Vortex or sonicate until the compound is completely dissolved. As a starting point, aim for a ratio of 1-5% DMSO in the final formulation.
-
Addition of Co-solvent: Add PEG 400 to the solution and vortex thoroughly. A common starting ratio is 30-40% PEG 400 in the final volume.
-
Final Dilution: Slowly add saline or water for injection to the mixture while continuously vortexing to reach the final desired volume.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or reducing the final concentration of this compound.
-
Stability: Assess the short-term stability of the formulation by observing it at room temperature and at 4°C for the intended duration of the experiment.
Protocol 2: Preparation of a Nanosuspension for Intravenous or Oral Administration
This protocol outlines a general method for preparing a nanosuspension, which can enhance the dissolution rate and bioavailability of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Water for Injection
-
High-pressure homogenizer or wet mill
-
Particle size analyzer
Procedure:
-
Pre-milling (Optional): If starting with coarse this compound powder, reduce the particle size by micronization.
-
Dispersion: Disperse the this compound powder in an aqueous solution containing a suitable stabilizer. The concentration of the stabilizer typically ranges from 0.5% to 5% (w/v).
-
Homogenization/Milling: Subject the dispersion to high-pressure homogenization or wet milling. The processing parameters (pressure, number of cycles, milling time) will need to be optimized to achieve the desired particle size (typically < 200 nm for intravenous administration).
-
Particle Size Analysis: Monitor the particle size distribution during the process using a dynamic light scattering (DLS) instrument.
-
Sterilization: For intravenous administration, the final nanosuspension must be sterilized, for example, by filtration through a 0.22 µm filter if the particle size allows.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for formulation development and a hypothetical signaling pathway that may be modulated by this compound, based on the known activities of other lignans (B1203133).
Caption: A generalized workflow for the development of an in vivo formulation for this compound.
Caption: A potential mechanism of action for this compound based on common signaling pathways modulated by other bioactive lignans.[2]
Disclaimer: The signaling pathway diagram is a generalized representation based on the activities of other lignans and may not be specific to this compound. Experimental validation is required to elucidate the precise mechanism of action of this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols and strategies outlined in this document provide a robust starting point for researchers. It is imperative to conduct thorough characterization and stability testing of any new formulation to ensure the reliability and reproducibility of in vivo study results. Further investigation into the specific signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ceplignan Solubility Issues in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Ceplignan.
FAQs: Quick Solutions for Common this compound Solubility Problems
Q1: What is the approximate aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not widely reported in publicly available literature. However, as a lignan (B3055560) with a polyphenolic structure, it is expected to have very low solubility in water, likely in the µg/mL range. This poor solubility can significantly hinder its use in aqueous-based assays and formulations.
Q2: I'm observing precipitation of this compound when I add my stock solution to an aqueous buffer. What can I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are a few immediate troubleshooting steps:
-
Decrease the final concentration: Your target concentration might be above this compound's solubility limit in the final aqueous medium.
-
Increase the percentage of organic co-solvent: If your experimental system allows, increasing the proportion of the organic solvent used for your stock solution (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent effects on your experiment.
-
Use a solubilizing agent: Consider incorporating a pharmaceutically acceptable solubilizing agent such as cyclodextrins or surfactants into your aqueous solution before adding the this compound stock.
Q3: Can I use pH adjustment to improve this compound solubility?
A3: this compound possesses phenolic hydroxyl groups, which are weakly acidic. Therefore, increasing the pH of the aqueous solution to deprotonate these groups can enhance its solubility. However, the extent of this improvement may be limited, and the required pH might not be compatible with your experimental conditions or physiological relevance.
Q4: Are there any commercially available formulations of this compound with improved solubility?
A4: Currently, there is limited information on commercially available, pre-formulated, solubilized this compound for research purposes. Researchers typically need to develop their own formulations to overcome its solubility challenges.
Troubleshooting Guide: Step-by-Step Solutions for this compound Solubility Enhancement
This guide provides detailed approaches to systematically address and overcome the solubility issues of this compound in your experiments.
Issue 1: Difficulty in Preparing an Aqueous Stock Solution of this compound
Cause: High lipophilicity and crystalline nature of this compound.
Solutions:
-
Co-solvent Systems: Employing a mixture of water and a water-miscible organic solvent can significantly increase solubility.[1]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[1]
-
Troubleshooting:
-
If precipitation occurs upon dilution, try a different co-solvent or a combination of co-solvents.
-
Always add the this compound stock solution to the aqueous phase with vigorous stirring to facilitate dispersion.
-
Be aware that high concentrations of organic solvents can be toxic to cells and may interfere with certain assays.
-
-
-
Use of Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.[2][3][4]
-
Recommended Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68), and sodium lauryl sulfate (B86663) (SLS).
-
Troubleshooting:
-
The surfactant concentration must be above its critical micelle concentration (CMC) to be effective.
-
The choice of surfactant can impact biological systems; select one that is compatible with your experimental model.
-
Some surfactants may interfere with certain analytical techniques.
-
-
Issue 2: Precipitation of this compound in Cell Culture Media or Physiological Buffers
Cause: The complex composition of media and buffers can reduce the solubilizing effect of co-solvents and lead to drug precipitation.
Solutions:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules like this compound, enhancing their aqueous solubility.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Troubleshooting:
-
The molar ratio of this compound to cyclodextrin is crucial for effective complexation. This often needs to be empirically determined.
-
The complexation efficiency can be influenced by temperature and pH.
-
-
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and provide a means for targeted delivery.
-
Considerations: This is a more advanced technique requiring expertise in lipid formulation. The resulting liposomal suspension can be directly diluted in aqueous media.
-
Troubleshooting:
-
Drug loading efficiency can be low and needs to be optimized.
-
The stability of the liposomal formulation needs to be assessed.
-
-
-
Nanoparticle Formulations: Formulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can enhance its solubility and dissolution rate.
-
Considerations: This is an advanced formulation approach. The nanoparticle suspension can be dispersed in aqueous solutions.
-
Troubleshooting:
-
Particle size and stability are critical parameters that need to be controlled.
-
The biocompatibility and potential toxicity of the nanoparticle components must be considered.
-
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the potential effectiveness of different methods for enhancing the solubility of a model hydrophobic lignan, which can be used as a starting point for this compound. Note: These values are illustrative and the actual solubility enhancement for this compound needs to be experimentally determined.
| Method | Solubilizing Agent | Typical Concentration Range | Illustrative Solubility Enhancement (Fold Increase) | Advantages | Disadvantages |
| Co-solvency | DMSO in Water | 1-10% (v/v) | 10 - 100 | Simple to prepare | Potential for solvent toxicity and interference with assays. |
| Ethanol in Water | 5-20% (v/v) | 5 - 50 | Biocompatible at lower concentrations | Can cause protein precipitation at higher concentrations. | |
| Micellar Solubilization | Tween® 80 | 0.1-2% (w/v) | 50 - 500 | High solubilization capacity | Potential for cell toxicity and analytical interference. |
| Pluronic® F-68 | 1-5% (w/v) | 20 - 200 | Generally low toxicity | Lower solubilization efficiency compared to other surfactants. | |
| Cyclodextrin Complexation | HP-β-CD | 1-10% (w/v) | 100 - 1000+ | Low toxicity, high solubilization capacity | Can be expensive, may interact with cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the desired amount of HP-β-CD. A common starting concentration is 10% (w/v) in deionized water.
-
Add the HP-β-CD to the deionized water in a suitable container.
-
Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved.
-
-
Add this compound:
-
Weigh the desired amount of this compound. The molar ratio of this compound to HP-β-CD is a critical parameter to optimize. A starting point could be a 1:1 or 1:2 molar ratio.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
-
Complexation:
-
Continue stirring the mixture at room temperature for 24-48 hours. Protect the solution from light if this compound is light-sensitive.
-
Alternatively, for faster complexation, the mixture can be sonicated for a defined period (e.g., 1-2 hours).
-
-
Equilibration and Filtration:
-
After the stirring or sonication period, allow the solution to equilibrate for at least 2 hours.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
-
Quantification and Storage:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC-UV).
-
Store the resulting clear solution at 4°C, protected from light.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., PEG 6000)
-
Ethanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolution of Components:
-
Weigh the desired amounts of this compound and the polymer. A common starting drug-to-polymer ratio is 1:5 (w/w).
-
Dissolve both the this compound and the polymer in a minimal amount of ethanol in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner surface of the flask.
-
-
Drying:
-
Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to ensure complete removal of any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
-
Characterization and Storage:
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).
-
Store the powdered solid dispersion in a tightly sealed container in a desiccator at room temperature.
-
Visualizations
Caption: Workflow for preparing a soluble this compound-cyclodextrin inclusion complex.
Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced extraction and biological activity of 7-hydroxymatairesinol obtained from Norway spruce knots using aqueous solutions of ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Ceplignan for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Ceplignan during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a lignan, a class of polyphenolic compounds. Its structure contains phenolic hydroxyl, methoxy, carboxylic acid, and ether functional groups.[1][2][3] These groups are susceptible to degradation under common laboratory and storage conditions, potentially impacting its biological activity and leading to inconsistent experimental results.
Q2: What are the primary factors that affect the stability of this compound?
A2: The main factors influencing the chemical stability of this compound include temperature, light exposure, pH, and the presence of oxygen and other contaminants.[4] High temperatures can accelerate degradation reactions, while UV and visible light can cause photodegradation.[4] Variations in pH can alter the molecular structure of this compound, and oxygen can promote oxidation.
Q3: What are the recommended general storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it at refrigerated temperatures (2-8°C) or frozen (≤ -20°C) for extended periods. The container should be tightly sealed to minimize exposure to air and moisture. For solutions, using a buffer to maintain an optimal pH is recommended.
Q4: Can I store this compound in a solution? If so, what is the best solvent?
A4: Yes, this compound can be stored in solution for short-term use. For dissolving lignans, aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly used. The choice of solvent may depend on the specific experimental requirements. However, for long-term storage, it is generally recommended to store this compound as a solid (lyophilized powder if applicable) to minimize solvent-mediated degradation.
Q5: Are there any formulation strategies to enhance the stability of this compound?
A5: Yes, several formulation strategies can improve the stability of phenolic compounds like this compound. These include:
-
Encapsulation: Techniques like freeze-drying (lyophilization), spray-drying, and microemulsion formulation can protect this compound from environmental factors.
-
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation of this compound.
-
Lyophilization: Freeze-drying removes water from the sample without excessive heat, which can significantly increase its shelf life and stability.
Troubleshooting Guides
Problem 1: I observe a change in the color of my solid this compound sample over time.
| Possible Cause | Suggested Solution |
| Oxidation | Store this compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed. Consider adding a suitable antioxidant to the formulation if applicable for your application. |
| Photodegradation | Protect the sample from light by using amber-colored vials or by wrapping the container in aluminum foil. Store in a dark place. |
Problem 2: The concentration of my this compound solution is decreasing over time, as confirmed by HPLC analysis.
| Possible Cause | Suggested Solution |
| Hydrolysis | If the solution is aqueous, the ester or ether linkages in this compound might be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh solutions before use or store frozen in small aliquots to minimize freeze-thaw cycles. Consider lyophilizing the this compound and reconstituting it just before the experiment. |
| Adsorption to Container | This compound might adsorb to the surface of certain plastic containers. Use glass or low-adsorption polypropylene (B1209903) tubes for storage. |
| Microbial Contamination | If the solution is not sterile, microbial growth can lead to degradation. Use sterile solvents and containers, and consider filtering the solution through a 0.22 µm filter. |
Problem 3: I see unexpected peaks in my chromatogram when analyzing an aged this compound sample.
| Possible Cause | Suggested Solution |
| Formation of Degradation Products | This indicates chemical degradation. To identify the degradation pathway, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products for characterization. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to illustrate expected trends based on the stability of similar phenolic compounds.
Table 1: Effect of Temperature on the Stability of Solid this compound
| Storage Temperature (°C) | Purity (%) after 6 Months | Purity (%) after 12 Months |
| 25 (Room Temperature) | 95.2 | 90.5 |
| 4 | 99.1 | 98.3 |
| -20 | 99.8 | 99.6 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (4°C)
| pH | Purity (%) after 1 Month | Purity (%) after 3 Months |
| 3.0 | 98.5 | 96.0 |
| 5.0 | 99.2 | 98.1 |
| 7.0 | 97.0 | 94.2 |
| 9.0 | 92.1 | 85.3 |
Table 3: Effect of Light Exposure on Solid this compound (25°C)
| Condition | Purity (%) after 3 Months | Purity (%) after 6 Months |
| Protected from Light | 97.5 | 95.2 |
| Exposed to Ambient Light | 92.1 | 84.7 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
This protocol outlines a general reversed-phase HPLC method for quantifying this compound and detecting its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using this compound standards of known concentrations.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to understand the degradation pathways of this compound.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
References
Troubleshooting Ceplignan crystallization experiments
Welcome to the technical support center for Ceplignan crystallization experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the successful crystallization of this compound?
The crystallization of this compound, a lignan (B3055560) derivative, is a multifaceted process. Success hinges on the careful control of several key parameters:
-
Supersaturation: This is the essential driving force for crystallization. A solution must be supersaturated for crystals to nucleate and grow.
-
Solvent System: The choice of solvent or a combination of solvents is critical. Lignans like this compound are often soluble in alkaline solutions and specific organic solvents. Finding a solvent in which this compound is soluble at high temperatures but less soluble at lower temperatures is ideal.
-
Temperature: Temperature directly impacts solubility and the rate of nucleation. A controlled cooling process is a common and effective method to induce crystallization.
-
Purity of the Compound: The presence of impurities can significantly hinder or even prevent crystal growth. Impurities can also affect the final crystal morphology.
-
pH: The solubility of phenolic compounds like this compound can be pH-dependent. Adjusting the pH of the solution can be a useful strategy to induce crystallization.
Q2: My this compound solution is not producing any crystals. What should I do?
If no crystals form after the solution has cooled, several troubleshooting steps can be taken:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a previous batch of this compound crystals, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly in a partially covered container. This will gradually increase the concentration of this compound.
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.
-
-
Re-evaluate the Solvent: It's possible the chosen solvent is too good at dissolving this compound at all temperatures. In this case, the solvent should be removed by rotary evaporation, and a new crystallization attempt should be made with a different solvent system.
Q3: The crystallization of this compound is happening too quickly, resulting in small, poorly-formed crystals or powder. How can I slow it down?
Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification. To promote the growth of larger, purer crystals, the rate of crystallization should be slowed down.[1]
-
Use More Solvent: Add a small amount of additional solvent to the heated solution. While this may slightly decrease the overall yield, it will keep this compound in solution for a longer period during cooling, allowing for slower crystal growth.[1]
-
Insulate the Flask: Allow the solution to cool at room temperature on a surface that does not conduct heat well, such as a folded paper towel. Covering the flask with a watch glass will also help to retain heat and slow down the cooling process. For even slower cooling, the flask can be placed in an insulated container.
-
Re-dissolve and Cool Slowly: If the solid has already "crashed out" of solution, gently reheat the mixture to redissolve the solid, perhaps adding a small amount of extra solvent, and then allow it to cool more slowly.
Q4: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation. Impurities often dissolve well in these oily droplets, leading to poor purification.
-
Increase the Amount of Solvent: Reheat the solution to dissolve the oil and add more of the primary solvent. This will lower the saturation temperature and may allow for crystallization to occur at a temperature below the compound's melting point.
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, for instance, by using an ice bath, once it has reached room temperature.
-
Change the Solvent System: A different solvent or solvent pair may be necessary to avoid the temperature range where oiling out occurs.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions for this compound crystallization experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Insufficient supersaturation- Solution is not saturated- Nucleation is inhibited | - Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of this compound.- Allow for slow evaporation of the solvent.- Boil off a small amount of solvent and re-cool. |
| Rapid Crystallization (Powder or Small Needles) | - Solution is too concentrated- Cooling is too fast | - Add a small amount of additional hot solvent.- Ensure the solution cools slowly at room temperature.- Insulate the flask to slow down heat loss. |
| "Oiling Out" (Formation of a liquid layer) | - Melting point of this compound is below the crystallization temperature- High concentration of impurities | - Reheat to dissolve the oil and add more solvent.- Try a different solvent or solvent system.- Consider further purification of the crude this compound before crystallization. |
| Low Crystal Yield | - Too much solvent was used- The compound is highly soluble in the cold solvent- Premature filtration | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently before filtration.- Use a minimal amount of cold solvent for washing the crystals. |
| Colored Crystals | - Presence of colored impurities | - Use activated charcoal to decolorize the hot solution before filtration (use sparingly as it can adsorb the desired compound).- Perform a preliminary purification step like column chromatography. |
Data Presentation
| Solvent | General Solubility of Lignans | Potential Use in Crystallization |
| Dimethyl Sulfoxide (DMSO) | Generally high solubility | Good solvent for initial dissolution, may require an anti-solvent for crystallization. |
| Pyridine | Generally high solubility | Similar to DMSO, can be a good primary solvent. |
| Ethanol (B145695) | Moderate to high solubility, often temperature-dependent | Potentially a good single-solvent for crystallization (soluble when hot, less soluble when cold). |
| Methanol | Moderate to high solubility | Similar to ethanol, can be effective for crystallization. |
| Acetone | Moderate solubility | Can be used as a component in a solvent pair. |
| Ethyl Acetate | Low to moderate solubility | May be a suitable solvent for crystallization or as an anti-solvent. |
| Water | Generally low solubility | Can be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone. |
| Hexane | Very low solubility | Can be used as an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization of this compound
This protocol describes a standard method for crystallizing this compound from a single solvent.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Selected crystallization solvent (e.g., ethanol)
-
Watch glass
-
Glass stirring rod
-
Filtration apparatus (Buchner funnel, filter paper, filter flask)
-
Ice bath
Methodology:
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystals should start to form. Do not disturb the flask during this process.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Solvent-Antisolvent Crystallization of this compound
This method is useful when this compound is too soluble in a particular solvent even at low temperatures.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
A "good" solvent (in which this compound is highly soluble, e.g., DMSO or ethanol)
-
An "anti-solvent" (in which this compound is poorly soluble, e.g., water or hexane)
-
Filtration apparatus
-
Ice bath
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-solvent: Slowly add the "anti-solvent" dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Inducing Crystallization: If crystals do not form immediately, gently warm the solution until the turbidity just disappears, and then allow it to cool slowly.
-
Cooling and Isolation: Follow steps 7-10 from the Single-Solvent Crystallization protocol.
Mandatory Visualization
Logical Workflow for Troubleshooting Crystallization
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound crystallization experiments.
Caption: Troubleshooting workflow for this compound crystallization.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Lignans are known to exert anti-inflammatory effects by modulating key signaling pathways. This diagram illustrates the proposed mechanism of action for this compound, based on the known activities of similar lignan compounds. This compound is hypothesized to inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the antioxidant Nrf2 pathway.
Caption: this compound's proposed anti-inflammatory mechanism.
References
Optimizing Cediranib Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cediranib (a likely intended compound for the query "Ceplignan") in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective design and execution of your studies.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with Cediranib in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing a dose-dependent decrease in cell viability? | Incorrect Dosage Range: The concentrations of Cediranib used may be too low or too high to observe a graded response.Cell Line Insensitivity: The specific cell line may be resistant to Cediranib's effects.Inaccurate Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Reagent Issues: The Cediranib stock solution may have degraded, or the viability assay reagent (e.g., MTT, resazurin) may be expired or improperly prepared. | Optimize Dosage: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line.Confirm Target Expression: Verify that your cell line expresses the primary targets of Cediranib, namely VEGFRs.[1][2]Ensure Consistent Seeding: Use a hemocytometer or automated cell counter to ensure accurate and uniform cell seeding in each well.Prepare Fresh Reagents: Prepare a fresh stock solution of Cediranib and ensure all assay reagents are within their expiration dates and prepared according to the manufacturer's instructions. |
| My adherent cells are detaching after Cediranib treatment, even at low concentrations. | Cytotoxicity: Even at concentrations that do not immediately induce apoptosis, Cediranib can cause cell stress leading to detachment.Solvent Toxicity: The solvent used to dissolve Cediranib (e.g., DMSO) may be at a toxic concentration. | Lower Treatment Duration: Reduce the incubation time with Cediranib.Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control to assess its effect. |
| I am seeing high background in my cell viability assay. | Contamination: Bacterial or fungal contamination can interfere with colorimetric or fluorometric readings.Reagent-Media Interaction: The assay reagent may react with components in the cell culture medium. | Check for Contamination: Visually inspect cultures for any signs of contamination. If suspected, discard the cells and decontaminate the incubator and hood.Use Appropriate Controls: Include a "media only" background control for your assays. |
| The results of my apoptosis assay are inconsistent. | Incorrect Timing: Apoptosis is a dynamic process. The time point of analysis may be too early or too late to capture the peak apoptotic events.Improper Staining: Inadequate or excessive staining with apoptosis reagents (e.g., Annexin V, Propidium Iodide) can lead to erroneous results. | Perform a Time-Course Experiment: Analyze apoptosis at multiple time points after Cediranib treatment (e.g., 24, 48, 72 hours) to identify the optimal window.Optimize Staining Protocol: Titrate the concentration of staining reagents and optimize incubation times as per the manufacturer's guidelines.[3][4][5] |
| I am not observing inhibition of VEGFR phosphorylation in my Western blot. | Insufficient Drug Concentration or Treatment Time: The concentration of Cediranib or the duration of treatment may not be sufficient to inhibit VEGFR signaling.Poor Antibody Quality: The primary antibody against phosphorylated VEGFR may be of low quality or used at a suboptimal dilution.Lysate Preparation Issues: Inefficient protein extraction or phosphatase activity during lysis can lead to loss of phosphorylation signals. | Optimize Treatment Conditions: Increase the concentration of Cediranib and/or the treatment duration. A positive control with a known VEGFR inhibitor can be helpful.Validate Antibody: Use a well-validated antibody for phosphorylated VEGFR and optimize its dilution. Include positive and negative controls if possible.Improve Lysis Protocol: Use a lysis buffer containing phosphatase inhibitors and keep samples on ice throughout the procedure to preserve phosphorylation states. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cediranib?
A1: Cediranib is a potent, orally bioavailable tyrosine kinase inhibitor. It primarily targets all three vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), thereby inhibiting VEGF-mediated signaling pathways. This disruption of the VEGF pathway leads to the inhibition of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. Cediranib also shows inhibitory activity against other tyrosine kinases such as c-Kit and platelet-derived growth factor receptors (PDGFRs).
Q2: What is a typical starting concentration range for Cediranib in cell culture?
A2: The effective concentration of Cediranib can vary significantly depending on the cell line. A good starting point for a dose-response experiment is a wide range from 0.1 nM to 10 µM. For many cell lines, IC50 values (the concentration that inhibits 50% of a biological process) for proliferation are in the nanomolar to low micromolar range.
Q3: How should I prepare and store a stock solution of Cediranib?
A3: Cediranib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.
Q4: Which cell-based assays are most relevant for studying the effects of Cediranib?
A4: The most relevant assays include:
-
Cell Viability/Proliferation Assays: MTT, MTS, or resazurin (B115843) assays are commonly used to assess the effect of Cediranib on cell viability and proliferation.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is a standard method to quantify Cediranib-induced apoptosis.
-
Signaling Pathway Analysis (Western Blotting): This technique is used to measure the phosphorylation status of VEGFR and downstream signaling proteins like AKT and ERK to confirm the on-target effect of Cediranib.
-
Migration and Invasion Assays: Transwell or wound-healing assays can be used to evaluate the impact of Cediranib on tumor cell motility and invasion.
Quantitative Data
Table 1: IC50 Values of Cediranib in Enzymatic and Cell-Based Assays
| Target/Process | System/Cell Line | IC50 Value |
| KDR (VEGFR-2) Kinase | Recombinant Enzyme | <1 nM |
| Flt-1 (VEGFR-1) Kinase | Recombinant Enzyme | 5 nM |
| Flt-4 (VEGFR-3) Kinase | Recombinant Enzyme | ≤3 nM |
| c-Kit Kinase | Recombinant Enzyme | 2 nM |
| PDGFRβ Kinase | Recombinant Enzyme | 5 nM |
| VEGF-Stimulated KDR Phosphorylation | HUVEC Cells | 0.5 nM |
| VEGF-Stimulated Proliferation | HUVEC Cells | 0.4 nM |
| PDGF-AA Stimulated Proliferation | MG63 Cells | 0.04 µM |
| Cell Proliferation | A549 (NSCLC) Cells (48h) | 6.45 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cediranib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Cediranib in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Cediranib dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cediranib-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of Cediranib for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: Cediranib inhibits VEGFR signaling and downstream pathways.
Experimental Workflow
Caption: Workflow for Cediranib cell-based assays.
References
- 1. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Reducing off-target effects of Ceplignan in vivo
Welcome to the technical support center for Ceplignan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this compound. As a novel lignan (B3055560) compound, understanding its biological activity and potential off-target effects is crucial for successful research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel dibenzylbutane lignan currently under investigation for its therapeutic properties. Lignans (B1203133), as a class, are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The primary on-target mechanism of this compound is believed to involve the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[3][4]
Q2: What are the known off-target effects of this compound in vivo?
A2: While this compound shows promise, like many small molecules, it can exhibit off-target effects, particularly at higher doses. The most commonly observed off-target effects in preclinical in vivo models include hepatotoxicity, neurotoxicity, and cardiotoxicity. It is essential to monitor for these potential toxicities during your experiments.
Q3: How can I minimize the off-target effects of this compound in my animal models?
A3: Several strategies can be employed to mitigate off-target effects:
-
Dose Optimization: Conduct a dose-response study to identify the lowest effective dose with the minimal toxicity.
-
Route of Administration: The route of administration can influence the biodistribution and potential toxicity of this compound.
-
Drug Delivery Systems: Encapsulating this compound in a nanoparticle-based delivery system, such as lignin-based hollow nanoparticles, can improve its pharmacokinetic profile, enhance targeting to the desired tissue, and reduce systemic toxicity.[5]
-
Co-administration with Protective Agents: For specific toxicities, co-administration with a relevant protective agent may be considered. For instance, some lignans have shown hepatoprotective effects against drug-induced liver injury.
Q4: What is the typical pharmacokinetic profile of this compound?
A4: Lignans like this compound are generally characterized by rapid and wide distribution in various tissues. Studies on similar lignans have shown high concentrations in the liver, which may be associated with a first-pass effect. The absolute bioavailability can vary depending on the formulation and route of administration.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
-
Possible Cause: The administered dose of this compound may be too high, leading to acute toxicity.
-
Troubleshooting Steps:
-
Immediately halt the experiment and perform a necropsy to identify potential organ damage.
-
Review your dosing calculations and preparation protocol to rule out errors.
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Consider using a drug delivery system to reduce systemic exposure and toxicity.
-
Issue 2: Elevated Liver Enzymes (ALT, AST) in Serum Samples
-
Possible Cause: This is a strong indicator of hepatotoxicity, a known off-target effect of some lignans.
-
Troubleshooting Steps:
-
Confirm the elevated enzyme levels with repeat measurements.
-
Perform histopathological analysis of liver tissue to assess the extent of damage.
-
Reduce the dose of this compound in subsequent experiments.
-
Evaluate the co-administration of a hepatoprotective agent.
-
Issue 3: Observed Neurobehavioral Changes in Animals
-
Possible Cause: this compound may be crossing the blood-brain barrier and causing neurotoxicity. While some lignans have neuroprotective effects, off-target effects can lead to adverse neurological symptoms.
-
Troubleshooting Steps:
-
Conduct standardized behavioral tests to quantify the observed changes (e.g., open field test, rotarod test).
-
Perform a biodistribution study to determine the concentration of this compound in the brain.
-
Consider a formulation that limits brain penetration if central nervous system effects are not the intended target.
-
Data Presentation
Table 1: Dose-Dependent In Vivo Toxicity of this compound in a Rodent Model
| Dose (mg/kg) | Route of Administration | Observed Off-Target Effects | Severity |
| 25 | Oral | No significant effects observed | - |
| 50 | Oral | Mild elevation in serum ALT/AST | Mild |
| 100 | Oral | Significant elevation in ALT/AST, mild sedation | Moderate |
| 200 | Oral | Severe hepatotoxicity, significant neurobehavioral changes | Severe |
| 10 | Intravenous | No significant effects observed | - |
| 25 | Intravenous | Moderate hepatotoxicity and cardiotoxicity | Moderate-Severe |
Table 2: Pharmacokinetic Parameters of this compound (50 mg/kg, Oral Administration)
| Parameter | Value | Unit |
| Tmax (Time to max concentration) | 2 | hours |
| Cmax (Max serum concentration) | 1.5 | µg/mL |
| AUC (Area under the curve) | 10.5 | µg*h/mL |
| t1/2 (Half-life) | 4.5 | hours |
| Bioavailability | 18 | % |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in a Rodent Model
-
Animal Model: Male Wistar rats (200-250g).
-
Dosing: Administer this compound or vehicle control daily for 14 days via oral gavage.
-
Blood Collection: Collect blood samples via tail vein at baseline (day 0) and on days 7 and 14.
-
Serum Analysis: Centrifuge blood to separate serum. Analyze serum for alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels using a commercial assay kit.
-
Histopathology: At the end of the study, euthanize animals and collect liver tissue. Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
Data Analysis: Compare serum enzyme levels and histopathological scores between the this compound-treated and control groups.
Protocol 2: Evaluation of Neurotoxicity using the Open Field Test
-
Animal Model: C57BL/6 mice.
-
Dosing: Administer a single dose of this compound or vehicle control.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the test.
-
Open Field Test:
-
Place a mouse in the center of the open field arena (a square box with video tracking).
-
Record the animal's activity for 10 minutes.
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and control groups to assess for changes in locomotion and anxiety-like behavior.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for assessing in vivo off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and analgesic properties of Polyphyllin VI revealed by network pharmacology and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignin-Based Hollow Nanoparticles for Controlled Drug Delivery: Grafting Preparation Using β-Cyclodextrin/Enzymatic-Hydrolysis Lignin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceplignan Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Ceplignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a type of lignan (B3055560), a class of polyphenolic compounds found in plants. It possesses a dihydrobenzofuran core structure. Due to its antioxidant and anti-inflammatory properties, this compound and related compounds are being investigated for their potential therapeutic applications in various diseases.
Q2: What are the main synthetic routes to produce this compound and other dihydrobenzofuran lignans (B1203133)?
The synthesis of dihydrobenzofuran lignans like this compound often involves a biomimetic approach that mimics their natural formation in plants. A common strategy is the oxidative dimerization of corresponding phenylpropanoid precursors, such as ferulic or caffeic acid derivatives.[1][2] More advanced methods include asymmetric cascade reactions that allow for stereoselective synthesis.[1]
Q3: What are the critical quality attributes (CQAs) to monitor during this compound production?
Key quality attributes for this compound include:
-
Purity: Absence of starting materials, reagents, and reaction byproducts.
-
Stereochemical Purity: Ensuring the correct relative and absolute stereochemistry of the final product, as different stereoisomers can have varying biological activities.[1]
-
Impurities Profile: Identification and quantification of any impurities.
-
Stability: Ensuring the compound remains stable under storage and handling conditions.
Q4: What analytical techniques are recommended for in-process control and final product analysis?
For monitoring the progress of the reaction and assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is a standard and effective technique.[3] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Process Analytical Technology (PAT), utilizing methods like in-line infrared spectroscopy, can be implemented for real-time monitoring and control of critical process parameters during scale-up.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure the purity of starting materials and reagents. - Optimize reaction temperature and concentration. |
| Side reactions leading to byproduct formation. | - Adjust the stoichiometry of reagents. - Investigate the effect of different catalysts or oxidizing agents. For dihydrobenzofuran lignan synthesis, silver(I) oxide is a common oxidant, but its stoichiometry needs careful optimization. | |
| Poor Stereoselectivity | Inadequate control over the formation of stereocenters. | - Employ chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. - Carefully control the reaction temperature, as it can significantly influence diastereoselectivity. - For reactions involving Lewis acids, the choice of the acid can influence the stereochemical outcome. |
| Isomerization of the product. | - Analyze the reaction mixture at different time points to check for product isomerization. - Adjust the work-up procedure to minimize exposure to acidic or basic conditions that might cause epimerization. | |
| Difficult Purification | Co-elution of this compound with structurally similar impurities. | - Utilize a combination of chromatographic techniques. Start with flash chromatography for initial purification, followed by preparative HPLC for final polishing. - For challenging separations, consider specialized techniques like Supercritical Fluid Chromatography (SFC) or High-Speed Counter-Current Chromatography (HSCCC). |
| Poor solubility of the crude product. | - Screen for a suitable solvent system that allows for complete dissolution of the crude material before chromatographic purification. Lignans, being phenolic, can have varied solubility in organic solvents. | |
| Tailing or streaking on chromatography columns. | - For polar and phenolic compounds like this compound, adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape in reverse-phase chromatography. - For normal-phase chromatography on silica (B1680970) gel, the use of amine additives or switching to an alumina (B75360) stationary phase can be beneficial for basic compounds, although this compound is acidic. | |
| Product Degradation | Instability of this compound under certain conditions. | - this compound, as a phenolic compound, may be susceptible to oxidation. Store the purified product and its solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light. - Conduct stability studies to determine the optimal pH and temperature for storage. Phenolic compounds are often more stable at acidic pH. |
| Presence of residual metals from catalysts. | - If a metal catalyst is used in the synthesis, perform a final purification step to remove residual metals. This can involve treatment with a metal scavenger or recrystallization. |
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-Up (Target) | Notes |
| Reaction Yield | 20-40% (for oxidative dimerization) | > 50% | Yields can be significantly improved through process optimization. |
| Diastereomeric Ratio (d.r.) | >20:1 (for asymmetric methods) | > 20:1 | Maintaining high stereoselectivity is crucial for biological activity. |
| Enantiomeric Excess (ee) | up to 84% (for asymmetric methods) | > 98% | High enantiomeric purity is often a regulatory requirement for chiral drugs. |
| Final Purity (by HPLC) | > 95% | > 99% | Pharmaceutical grade purity is the goal for drug development. |
Experimental Protocols
General Protocol for Oxidative Dimerization for Dihydrobenzofuran Lignan Synthesis
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for this compound.
-
Reaction Setup: A solution of the appropriate ferulic acid derivative (precursor to this compound) in a suitable solvent (e.g., a mixture of dry benzene (B151609) and acetone) is prepared in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Silver(I) oxide (0.5 to 0.7 equivalents) is added to the solution as an oxidant. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 20-24 hours).
-
Work-up: The reaction mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate as the eluent. Further purification can be achieved by preparative HPLC.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound production.
Caption: A simplified proposed biosynthetic pathway for this compound via oxidative coupling.
References
Technical Support Center: Refining Purification Techniques for Ceplignan Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Ceplignan analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound analogues.
Issue 1: Low or No Yield of the Target Compound After Column Chromatography
Question: I am performing flash column chromatography to purify a this compound analogue, but I am observing very low or no yield of my target compound in the collected fractions. What are the possible causes and solutions?
Answer: Low or no yield during column chromatography can be frustrating. Several factors could be contributing to this issue. Here is a systematic approach to troubleshoot the problem:
-
Compound Instability on Silica (B1680970) Gel: this compound analogues, often containing multiple oxygenated functional groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Solution: Test the stability of your compound on a TLC plate coated with silica gel. Spot your compound and let the plate sit for a few hours before eluting to see if degradation occurs. If your compound is unstable, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral or basic alumina.[1][2]
-
-
Improper Elution Conditions: The mobile phase may not be strong enough to elute your polar this compound analogue from the column.
-
Solution: If your compound is not moving from the baseline on the TLC plate even with 100% ethyl acetate (B1210297), a more polar solvent system is required. You can try adding methanol (B129727) to your mobile phase (e.g., a gradient of dichloromethane (B109758) and methanol). For very polar compounds, a solvent system containing a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol can be effective.[3]
-
-
Compound Precipitation: The purified compound may have precipitated on the column, especially if it was loaded in a solvent in which it is not highly soluble or if the concentration is too high.
-
Solution: Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample. To do this, dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder to load onto the column.[4]
-
-
Sample Overloading: Loading too much crude material onto the column can lead to poor separation and apparent low yield in pure fractions.
-
Solution: A general rule of thumb is to use a silica gel to crude sample ratio of 50:1 to 100:1 for difficult separations.[5]
-
Issue 2: Poor Peak Resolution and Presence of Impurities in HPLC Purification
Question: I am using preparative HPLC for the final purification of my this compound analogue, but the chromatogram shows broad, tailing peaks, and the collected fractions are still impure. How can I improve the separation?
Answer: Achieving high purity with preparative HPLC requires careful optimization of several parameters. Here’s how to address poor peak resolution and impurities:
-
Peak Tailing: This is often caused by interactions between the polar functional groups of your this compound analogue and the residual silanol (B1196071) groups on the C18 stationary phase.
-
Solution: Adjusting the pH of the mobile phase can help. For this compound analogues, which are likely to be neutral, adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape. Using a highly end-capped column is also recommended. For basic analogues, using a mobile phase with a competing base like triethylamine (B128534) can mask silanol interactions.
-
-
Co-eluting Impurities: The chosen mobile phase may not be optimal for separating your target compound from closely related impurities.
-
Solution: Methodical optimization of the mobile phase is key. Vary the gradient steepness and the organic modifier (e.g., acetonitrile (B52724) vs. methanol). Sometimes, a change in the aqueous phase (e.g., using a different buffer) can significantly alter selectivity.
-
-
Column Overloading: Injecting too much sample can lead to peak broadening and poor separation.
-
Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the maximum amount of sample that can be loaded onto your column without compromising resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system in flash chromatography for a moderately polar this compound analogue?
A1: A good starting point for a moderately polar compound like a this compound analogue is a solvent system of increasing polarity, such as a gradient of hexane-ethyl acetate. You can start with a low percentage of ethyl acetate in hexane (B92381) and gradually increase the polarity. Thin-layer chromatography (TLC) is an indispensable tool to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen eluent for good separation on a column.
Q2: My this compound analogue is a solid. What is the best way to crystallize it to improve its purity?
A2: Recrystallization is an excellent technique for purifying solid compounds. The key is to find a suitable solvent or solvent pair. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar organic molecules, common solvent systems include ethanol/water or acetone/water.
Q3: How can I confirm the purity of my final this compound analogue sample?
A3: High-performance liquid chromatography (HPLC) is the most common method to assess the purity of a final compound. An analysis using a diode array detector (DAD) can provide information about the presence of impurities under the main peak. For a comprehensive analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the molecular weights of any co-eluting impurities.
Q4: I am observing the formation of artifacts during purification. What could be the cause?
A4: Artifact formation can occur due to the instability of the compound under the purification conditions. As mentioned earlier, the acidic nature of silica gel can cause degradation. Additionally, prolonged exposure to certain solvents or high temperatures during solvent evaporation can also lead to the formation of artifacts. It is crucial to handle the purified fractions promptly and store the final compound under appropriate conditions (e.g., cold and protected from light).
Data Presentation
Table 1: Comparison of Solvent Systems for Flash Chromatography Purification of a Lignan Analogue
| Solvent System (v/v) | Stationary Phase | Purity of Isolated Lignan Analogue (%) | Reference |
| Hexane:Ethyl Acetate (Gradient) | Silica Gel | >95 | |
| Dichloromethane:Methanol (Gradient) | Silica Gel | >98 | |
| n-hexane:ethyl acetate:methanol:water (1.3:1:1.3:1) | HSCCC | >95 |
Table 2: Purity of Lignan Analogues After Different Purification Steps
| Purification Step | Purity (%) | Analytical Method | Reference |
| Crude Extract | 10-20 | HPLC | |
| After Flash Chromatography | 85-95 | HPLC | |
| After Preparative HPLC | >99 | HPLC-DAD | |
| After Recrystallization | >99.5 | HPLC, NMR |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a this compound Analogue
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound analogue in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the compound has poor solubility in the eluent, use the dry loading method described in the troubleshooting section.
-
Elution: Start eluting the column with the initial solvent system. Gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the ethyl acetate concentration in hexane in a stepwise manner (e.g., 10%, 20%, 30%, etc.).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Solid this compound Analogue
-
Dissolution: In an Erlenmeyer flask, add the solid this compound analogue and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound analogues.
Caption: A logical relationship diagram for troubleshooting low yield in column chromatography.
References
Technical Support Center: Enhancing the Bioavailability of Ceplignan Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of Ceplignan.
Disclaimer: Information on "this compound" is limited in publicly available scientific literature. The following guidance is based on established principles for enhancing the bioavailability of poorly water-soluble compounds, particularly those in the lignan (B3055560) and flavonolignan classes. The experimental data and pathways are representative and should be adapted based on the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its likely physicochemical properties, which are common for many flavonolignans.[1][2] These include:
-
Poor Aqueous Solubility: High hydrophobicity limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][3]
-
Low Dissolution Rate: Consequent to poor solubility, the rate at which this compound dissolves from a solid dosage form is often the rate-limiting step for absorption.[4]
-
First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.
Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?
A2: Several advanced formulation strategies can overcome the challenges of poor solubility and improve bioavailability. The most common approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can keep the drug in a solubilized state, facilitate absorption through the lymphatic pathway (bypassing the liver), and protect it from degradation.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state prevents crystallization and significantly enhances its dissolution rate and solubility.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate. Polymeric nanoparticles can also offer controlled release and protection from degradation.
Q3: How do I select the best formulation strategy for my experiment?
A3: The choice depends on the specific physicochemical properties of this compound and the desired therapeutic outcome. A logical approach is necessary for selection.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Cepharanthine and Podophyllotoxin
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with natural products serving as a crucial wellspring for novel anticancer agents. Among these, Cepharanthine, a biscoclaurine alkaloid, and Podophyllotoxin, a lignan, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of their anticancer activities, delving into their mechanisms of action, summarizing key quantitative data, and outlining detailed experimental protocols to support further research and development.
At a Glance: Key Anticancer Properties
| Feature | Cepharanthine | Podophyllotoxin |
| Primary Mechanism of Action | Modulation of multiple signaling pathways (e.g., AKT/mTOR, NF-κB), induction of oxidative stress.[1][2][3] | Inhibition of tubulin polymerization and/or DNA topoisomerase II. |
| Cell Cycle Arrest | Primarily at G0/G1 or S phase.[1][4] | Predominantly at the G2/M phase. |
| Induction of Apoptosis | Yes, via intrinsic and extrinsic pathways. | Yes, often as a consequence of cell cycle arrest and DNA damage. |
Quantitative Analysis: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes reported IC50 values for Cepharanthine and Podophyllotoxin against a range of cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.
| Compound | Cancer Cell Line | IC50 Value |
| Cepharanthine | Small Cell Lung Cancer (H1688) | 0.8 µM |
| Small Cell Lung Cancer (H446) | 1.1 µM | |
| Small Cell Lung Cancer (H146) | 1.5 µM | |
| Prostate Cancer (WPMY-1) | 6.396 µM | |
| Prostate Cancer (BPH-1) | 2.355 µM | |
| K562 (in the presence of 2 µM Cepharanthine) with ADM | 213.5 ± 4.33 nM | |
| K562 (in the presence of 2 µM Cepharanthine) with VCR | 0.9 ± 0.04 nM | |
| Podophyllotoxin | Non-Small Cell Lung Cancer (NCI-H1299) | 7.6 nM |
| Non-Small Cell Lung Cancer (A549) | 16.1 nM | |
| Human Colorectal Cancer (HT29, DLD1, Caco2) | 300 - 600 nM | |
| Human Lung Carcinoma (A549) | 1.9 µM | |
| Human Gastric Cancer (MKN-45) | 0.42 µM | |
| Human Gastric Cancer (BGC-823) | 0.20 µM |
Delving into the Mechanisms of Action
While both compounds ultimately lead to cancer cell death, their underlying mechanisms differ significantly, offering distinct therapeutic avenues.
Cepharanthine: A Multi-Targeted Approach
Cepharanthine's anticancer activity stems from its ability to modulate multiple cellular signaling pathways. It is known to inhibit the pro-survival AKT/mTOR and NF-κB pathways, which are frequently dysregulated in cancer. Furthermore, Cepharanthine can induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptosis. This multi-faceted mechanism suggests that Cepharanthine may be effective against a broad spectrum of cancers and could potentially circumvent certain drug resistance mechanisms.
Podophyllotoxin: A Mitotic and DNA Damage Inducer
Podophyllotoxin and its derivatives are well-established antimitotic agents. Their primary mode of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase. Some derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide, also function as topoisomerase II inhibitors. By stabilizing the topoisomerase II-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.
Visualizing the Pathways
To better understand the intricate mechanisms, the following diagrams illustrate the key signaling pathways affected by Cepharanthine and the workflow of a typical cytotoxicity assay.
Caption: Cepharanthine's multi-targeted signaling pathway.
Caption: General workflow for a cytotoxicity (MTT) assay.
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Cepharanthine or Podophyllotoxin stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of Cepharanthine or Podophyllotoxin. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with Cepharanthine or Podophyllotoxin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cells treated with Cepharanthine or Podophyllotoxin
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both Cepharanthine and Podophyllotoxin demonstrate significant anticancer potential, albeit through distinct mechanisms of action. Cepharanthine's ability to target multiple signaling pathways presents an exciting prospect for overcoming drug resistance. Podophyllotoxin's well-established role as a potent antimitotic agent continues to be a cornerstone of chemotherapy. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of these promising natural compounds in the fight against cancer. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignans Under the Microscope: A Comparative Analysis of Cytotoxicity
A detailed examination of the cytotoxic profiles of various lignans (B1203133) reveals significant differences in their anti-cancer potential. While a wealth of data exists for compounds like podophyllotoxin, arctigenin (B1665602), and matairesinol (B191791), information regarding the cytotoxicity of ceplignan (B12391908) remains elusive in current scientific literature.
This guide provides a comparative overview of the cytotoxic effects of several well-studied lignans against various cancer cell lines. The data, summarized below, highlights the diverse potency of these natural compounds and underscores the importance of further research into less-characterized lignans like this compound.
Cytotoxicity Profile of Selected Lignans
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several lignans against a variety of cancer cell lines, offering a quantitative comparison of their cytotoxic activity.
| Lignan | Cancer Cell Line | Cell Line Description | IC50 (µM) | Incubation Time (hours) |
| Arctigenin | CCRF-CEM | T-cell lymphoma | 1.21 ± 0.15 | 72 |
| Matairesinol | CCRF-CEM | T-cell lymphoma | 4.27 ± 0.41 | 72 |
| Enterolactone (B190478) | ES-2 | Ovarian cancer | Active at 10⁻³ mol/L | 12, 24, 48 |
| Enterodiol (B191174) | ES-2 | Ovarian cancer | Active at 10⁻³ mol/L | 12, 24, 48 |
| Acetylpodophyllotoxin | BT-549 | Breast cancer | Not specified, but noted as more potent than etoposide | 72 |
| 5'-demethoxydeoxypodophyllotoxin | BT-549 | Breast cancer | Not specified, but noted as more potent than etoposide | 72 |
| This compound | - | - | No data available | - |
Note: The cytotoxicity of enterolactone and enterodiol was observed at a concentration of 10⁻³ mol/L (1 mM), with enterolactone showing a better dose- and time-dependent effect[1][2]. For acetylpodophyllotoxin and 5'-demethoxydeoxypodophyllotoxin, while specific IC50 values were not provided in the reviewed literature, their potency against the BT-549 cell line was reported to be greater than that of the established anticancer drug etoposide[3].
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative data.
Cell Viability Assessment (MTT Assay)
The cytotoxic activity of lignans such as arctigenin and matairesinol against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
References
Cross-Validation of Ceplignan's Putative Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of Ceplignan, a lignan (B3055560) derivative with potential anti-inflammatory and antioxidant properties. Due to the limited availability of direct experimental data for this compound, this document cross-validates its likely signaling pathways by comparing it with well-characterized lignans (B1203133): Arctigenin, Pinoresinol, and Schisandrin (B1198587) B. The experimental data presented for these alternatives provide a framework for understanding and potentially testing the biological activities of this compound.
I. Putative Anti-inflammatory Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Lignans, a class of polyphenolic compounds, are known to exert their anti-inflammatory effects primarily through the modulation of two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the cellular inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.[3][4] Lignans like Arctigenin and Pinoresinol have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking p65 nuclear translocation.[5]
MAPK Signaling Pathway:
The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for signal transduction from the cell surface to the nucleus in response to a variety of extracellular stimuli. The activation of these kinases through phosphorylation plays a significant role in the inflammatory process. Schisandrin B has been demonstrated to block the phosphorylation of p38 MAPK, JNK, and ERK in response to inflammatory stimuli.
Below is a diagram illustrating the putative mechanism of action of this compound on the NF-κB and MAPK signaling pathways, based on the known actions of other lignans.
Caption: Putative anti-inflammatory mechanism of this compound.
Comparative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Arctigenin, Pinoresinol, and Schisandrin B on key inflammatory markers. This data provides a benchmark for the potential efficacy of this compound.
| Compound | Target | Cell Line/Model | Concentration/Dose | % Inhibition / Effect | Reference |
| Arctigenin | NF-κB (p65 translocation) | LPS-stimulated RAW264.7 macrophages | 10 µM | Significant reduction in nuclear p65 | |
| TNF-α production | LPS-stimulated RAW264.7 macrophages | 10 µM | ~50% inhibition | ||
| IL-6 production | LPS-stimulated RAW264.7 macrophages | 10 µM | ~60% inhibition | ||
| Pinoresinol | NF-κB (p65 phosphorylation) | IL-6-induced THP-1 macrophages | 50-100 µM | Dose-dependent reduction | |
| STAT3 phosphorylation | IL-6-induced THP-1 macrophages | 50-100 µM | Dose-dependent reduction | ||
| COX-2 expression | IL-6-induced THP-1 macrophages | 100 µM | Significant reduction | ||
| Schisandrin B | p38 MAPK phosphorylation | DSS-induced colitis in mice | 100 mg/kg | Significant reduction | |
| JNK phosphorylation | DSS-induced colitis in mice | 100 mg/kg | Significant reduction | ||
| ERK phosphorylation | DSS-induced colitis in mice | 100 mg/kg | Significant reduction |
II. Putative Antioxidant Mechanism of Action: Nrf2 Signaling Pathway Activation
Lignans also exhibit antioxidant properties through two primary mechanisms: direct radical scavenging and the upregulation of endogenous antioxidant defense systems. The latter is often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain lignans, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
The diagram below illustrates the putative mechanism by which this compound may activate the Nrf2 antioxidant response pathway.
Caption: Putative antioxidant mechanism of this compound via Nrf2 activation.
Comparative Data on Antioxidant Activity
While specific quantitative data for Nrf2 activation by the selected lignans is not detailed in the provided search results, their general antioxidant capacity has been evaluated using various assays.
| Compound | Assay | Method | Result | Reference |
| Lignans (general) | DPPH Radical Scavenging | Spectrophotometry | Exhibit varying degrees of radical scavenging activity | |
| FRAP (Ferric Reducing Antioxidant Power) | Spectrophotometry | Demonstrate reducing power | ||
| Fisetin (Flavonoid) | Nrf2 Nuclear Translocation | Western Blot, Immunofluorescence | Increased nuclear Nrf2 | |
| HO-1 Expression | Western Blot, RT-qPCR | Upregulated HO-1 mRNA and protein |
III. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anti-inflammatory and antioxidant mechanisms of compounds like this compound.
A. Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) or THP-1 (human monocytic cells, differentiated into macrophages with PMA) are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Arctigenin) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-6 (IL-6).
B. Western Blot Analysis for Signaling Protein Phosphorylation and Expression
This technique is used to quantify the levels of specific proteins and their phosphorylation status.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, Nrf2, HO-1, β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the band intensities.
C. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture medium is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
D. Griess Assay for Nitric Oxide (NO) Production
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Sample Collection: The cell culture supernatant is collected as described for the ELISA.
-
Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a short incubation period, the absorbance at 540 nm is measured. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
E. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common in vitro assay to assess the direct radical scavenging capacity of a compound.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The decrease in absorbance of the DPPH solution is measured spectrophotometrically at around 517 nm. The percentage of radical scavenging activity is calculated.
IV. Logical Workflow for Mechanism of Action Validation
The following diagram outlines a logical workflow for the experimental validation of this compound's putative mechanism of action.
Caption: Experimental workflow for validating this compound's mechanism.
This guide provides a comprehensive overview of the likely mechanisms of action of this compound based on current knowledge of related lignan compounds. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to validate these mechanisms and explore the therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
Comparative Efficacy of Lignan Derivatives: A Guide for Researchers
An in-depth analysis of the therapeutic potential of lignan (B3055560) derivatives, focusing on their anti-inflammatory, anticancer, and neuroprotective activities. This guide provides a comparative look at the efficacy of various derivatives, supported by experimental data and detailed methodologies to aid in drug discovery and development.
Lignans (B1203133), a diverse class of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1] Their structural versatility has led to the synthesis and evaluation of numerous derivatives with enhanced therapeutic properties. This guide offers a comparative analysis of the efficacy of selected lignan derivatives across key therapeutic areas, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their work.
Anti-inflammatory Activity of Lignan Derivatives
Inflammation is a critical physiological response that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. Several lignan derivatives have demonstrated potent anti-inflammatory effects.
A study on novel derivatives of LCA (a dibenzylbutane lignan) identified compound 10h as a powerful inhibitor of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2] Furthermore, it was observed that compound 10h significantly suppressed the expression and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2] The anti-inflammatory mechanism of compound 10h is believed to be mediated through the inhibition of the NF-κB signaling pathway.[2]
Similarly, two pairs of 7,7′-cyclolignan enantiomers, (+)-perfrancin and (-)-perfrancin , isolated from Perilla frutescens, showed notable anti-inflammatory effects by reducing the secretion of NO, TNF-α, and IL-6.[3] These compounds also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response. Neolignans isolated from Piper kadsura also exhibited significant inhibition of LPS-induced NO production in RAW 264.7 cells.
Comparative Efficacy of Anti-inflammatory Lignan Derivatives
| Derivative | Model System | Key Findings | IC50 Values | Reference |
| Compound 10h (LCA derivative) | LPS-induced RAW 264.7 cells | Strongest inhibitory effect on NO release; inhibited IL-1β, IL-6, and TNF-α secretion and gene expression. | Not specified, but effective at 20 µM | |
| (+)-Perfrancin & (-)-Perfrancin | LPS-induced RAW 264.7 macrophages | Markedly suppressed nitric oxide production; inhibited TNF-α and IL-6 production and iNOS and COX-2 protein expression. | Not specified | |
| Compound 3 (from Piper kadsura) | LPS-induced RAW 264.7 cells | Significantly inhibited NO generation. | 34.29 ± 0.82 µM | |
| Compound 7 (from Piper kadsura) | LPS-induced RAW 264.7 cells | Significantly inhibited NO generation. | 47.5 ± 5.81 µM | |
| Compound 8 (from Lepidium meyenii) | LPS-induced RAW 264.7 cells | Inhibited IL-6 production in a dose-dependent manner. | Not specified |
Anticancer Activity of Lignan Derivatives
The anticancer potential of lignans and their derivatives is a major area of research. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.
Novel lignohydroquinone conjugates (L-HQs) derived from podophyllotoxin (B1678966) have demonstrated potent cytotoxicity against several cancer cell lines. One L-HQ with an aromatic spacer showed significant dual cytotoxic effects against colorectal cancer cells at both short (24h) and long (72h) incubation times, with IC50 values of 4.12 µM and 0.0450 µM, respectively. This hybrid molecule is believed to dock into the colchicine (B1669291) binding site of tubulin, leading to cell cycle blockade.
Glycosylated diphyllin (B1215706) derivatives have been synthesized and evaluated as topoisomerase II-based anti-tumor agents. Compound 15 from this series exhibited the best anti-promyelocytic leukemia (HL-60 cells) activity, inducing G0/G1 arrest and DNA fragmentation. Another lignan, magnolin, has shown robust anticancer activity against multiple cancer cell lines by modulating various signaling pathways.
Comparative Efficacy of Anticancer Lignan Derivatives
| Derivative | Cancer Cell Line(s) | Mechanism of Action | IC50 Values | Reference |
| Lignohydroquinone (L-HQ) with aromatic spacer | HT-29 (colon adenocarcinoma) | Tubulin interaction, cell cycle blockade | 4.12 µM (24h), 0.0450 µM (72h) | |
| Compound 15 (Glycosylated diphyllin derivative) | HL-60 (promyelocytic leukemia) | Topoisomerase II inhibition, G0/G1 arrest, DNA fragmentation | Not specified | |
| 5c3 (Diphyllin derivative) | MCF-7 (breast cancer) | Vacuolar H+-ATPase inhibition | 0.09 µM | |
| 5c4 (Diphyllin derivative) | MCF-7 (breast cancer) | Vacuolar H+-ATPase inhibition | 0.10 µM | |
| Magnolin | Various (breast, lung, liver, ovarian, prostate, colon) | Inhibition of cell cycle, induction of apoptosis, anti-invasion, anti-metastasis | 10 to 125 µM | |
| Xyloside M3 (Arylnaphthalene lignan) | HCT116 (colorectal carcinoma) | Promotion of microtubule depolymerization, caspase 3-dependent apoptosis | 0.08 µM |
Neuroprotective Effects of Lignan Derivatives
Neurodegenerative diseases pose a significant challenge to global health, and oxidative stress is a key contributor to neuronal damage. Lignan derivatives have emerged as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.
Semi-synthetic phyllanthin (B192089) oxadiazole derivatives have been evaluated for their neuroprotective activity in scopolamine-injured neuroblastoma-2a (N2A) cells. Nirtetraline, hypophyllanthin, phyllanthin, and two synthetic derivatives, compounds 21 and 31 , demonstrated potential neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and improving mitochondrial membrane potential (MMP). In silico docking studies suggest that these compounds may exert their effects by binding to the human NADPH-oxidase 5 enzyme.
Another study on ramalin, an antioxidant from Antarctic lichens, led to the synthesis of 20 derivatives to improve its stability. Among these, the derivative RA-2 N showed the best neuroprotective effects by inhibiting inflammation in BV2 microglial cells and preventing inflammation-induced apoptosis in HT22 hippocampal neuronal cells. This effect was associated with the inhibition of the nuclear translocation of NF-κB.
Comparative Efficacy of Neuroprotective Lignan Derivatives
| Derivative | Model System | Key Findings | Reference |
| Nirtetraline, Hypophyllanthin, Phyllanthin, Compounds 21 & 31 | Scopolamine-injured N2A cells | Inhibited ROS production and improved MMP. | |
| RA-2 N (Ramalin derivative) | BV2 and HT22 cells | Inhibited inflammation and inflammation-induced apoptosis via NF-κB inhibition. | |
| Procyanidin Trimer C1 | H2O2-challenged PC12 cells and zebrafish larvae | Increased cell survival, improved motor behavior, inhibited ROS and MDA, and upregulated the Nrf2/ARE pathway. The effect was greater than that of monomers and dimers. |
Experimental Protocols
Anti-inflammatory Activity Assay (LPS-induced NO Production in RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Cell Viability Assay: The cytotoxicity of the compounds is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar method to ensure that the observed reduction in NO is not due to cell death.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Neuroprotection Assay (H2O2-induced Oxidative Stress in PC12 cells)
-
Cell Culture and Differentiation: Rat pheochromocytoma (PC12) cells are cultured and may be differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Pre-treatment: Cells are pre-treated with different concentrations of the lignan derivatives for 24 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2; e.g., 200 µM) for another 24 hours.
-
Assessment of Cell Viability: Cell viability is determined using assays such as the MTT assay.
-
Measurement of Oxidative Stress Markers: The levels of reactive oxygen species (ROS) and malondialdehyde (MDA) are measured. The activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) are also assessed.
Visualizing the Mechanisms
To better understand the complex biological processes influenced by lignan derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of lignan derivatives.
Caption: General experimental workflow for evaluating the efficacy of lignan derivatives.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Pairs of 7,7′-Cyclolignan Enantiomers with Anti-Inflammatory Activities from Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of Lignans as Acetylcholinesterase Inhibitors
A Benchmarking Guide for Researchers in Neuropharmacology and Drug Discovery
Introduction
This guide provides a comparative analysis of the inhibitory performance of a representative lignan, Secoisolariciresinol Diglucoside (SDG), against the well-established acetylcholinesterase (AChE) inhibitor, Donepezil. Due to the absence of specific data for a compound named "Ceplignan" in the scientific literature, this document focuses on the broader class of lignans (B1203133), which have demonstrated notable inhibitory activity against key enzymes in neurodegenerative pathways. Lignans are a class of phytoestrogens found in a variety of plants, and emerging research highlights their therapeutic potential.[1] This comparison aims to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of lignans as a source for novel AChE inhibitors.
Quantitative Performance Comparison: Lignans vs. Donepezil
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for several lignans and the widely used Alzheimer's drug, Donepezil, against acetylcholinesterase.
| Inhibitor | Compound Class | Target Enzyme | IC50 Value |
| Secoisolariciresinol diglucoside | Lignan | Acetylcholinesterase (AChE) | 7.04 nM |
| Secoisolariciresinol | Lignan | Acetylcholinesterase (AChE) | 8.30 nM |
| α-(-)-conidendrin | Lignan | Acetylcholinesterase (AChE) | 8.75 nM |
| Enterodiole | Lignan | Acetylcholinesterase (AChE) | 9.08 nM |
| Donepezil | Piperidine derivative | Acetylcholinesterase (AChE) | 3.9 µM[2] |
Note: The IC50 values for the lignans were obtained from an in vitro study investigating the inhibition of various enzymes.[3] It is important to note that experimental conditions can influence IC50 values, and direct comparisons should be made with caution.
Signaling Pathway: Cholinergic Neurotransmission
Acetylcholinesterase plays a crucial role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[4][5] This process terminates the signal and allows the neuron to return to its resting state. Inhibition of AChE leads to an accumulation of ACh in the synapse, enhancing cholinergic signaling. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The following protocol outlines a common in vitro method for assessing the inhibitory activity of compounds against AChE, based on the colorimetric Ellman's method.
1. Principle: The assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine. The rate of TNB production is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Test compounds (e.g., Secoisolariciresinol diglucoside)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol (per well):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations (or buffer for the control).
-
Add 20 µL of AChE solution and incubate for 15 minutes at room temperature.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing potential AChE inhibitors.
References
- 1. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating Bioactivity Studies of Lignans: A Guide for Researchers
A Note on Ceplignan: While this guide focuses on the experimental replication of bioactivity data, it is important to note that publicly available research specifically detailing the anticancer and anti-inflammatory properties of "this compound" is limited. This compound is a lignan (B3055560) derivative, a class of polyphenolic compounds found in plants and known for their diverse biological activities, including modulating inflammatory responses and acting as antioxidants. The methodologies and frameworks presented here are based on established protocols for evaluating the bioactivity of lignans (B1203133) and similar natural products. This guide serves as a comprehensive resource for researchers aiming to investigate the potential therapeutic effects of such compounds.
Data Presentation: Hypothetical Bioactivity of a Lignan Compound
The following tables are templates illustrating how quantitative data for a lignan compound, such as this compound, would be presented. The values are for illustrative purposes only and do not represent published data for this compound.
Table 1: In Vitro Cytotoxicity of Lignan Compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 |
| A549 | Lung Carcinoma | 32.8 |
| HCT116 | Colorectal Carcinoma | 15.1 |
| PC-3 | Prostate Cancer | 28.9 |
| Normal Cells | ||
| MCF-10A | Non-tumorigenic Breast | > 100 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Table 2: Anti-inflammatory Activity of Lignan Compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Cell Viability (%) |
| 1 | 15.2 ± 2.1 | 98.5 ± 1.2 |
| 5 | 35.8 ± 3.5 | 97.1 ± 2.5 |
| 10 | 58.4 ± 4.2 | 95.8 ± 3.1 |
| 25 | 75.1 ± 5.5 | 92.3 ± 4.0 |
| 50 | 88.9 ± 6.1 | 85.6 ± 5.2 |
Table 3: Apoptosis Induction by Lignan Compound in HCT116 Cells (24h Treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 10 | 15.7 ± 2.1 | 5.2 ± 1.1 | 1.1 ± 0.4 |
| 25 | 30.2 ± 3.5 | 12.8 ± 1.9 | 1.5 ± 0.6 |
| 50 | 45.6 ± 4.8 | 25.1 ± 3.2 | 2.3 ± 0.8 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).[1][2][3][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lignan compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the lignan compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Assay using Griess Reagent)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lignan compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the lignan compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed NO inhibition is not due to cytotoxicity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Lignan compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of the lignan compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: General workflow for assessing the bioactivity of a lignan.
Plausible Signaling Pathway Modulation by a Lignan
Lignans have been reported to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways, with the NF-κB pathway being a common target.
Caption: Potential inhibition of the NF-κB signaling pathway by a lignan.
References
A Head-to-Head Comparison of Synthetic Strategies for Ceplignan and Related Norlignans
For Researchers, Scientists, and Drug Development Professionals
While a specific, detailed total synthesis of Ceplignan has not been prominently reported in the scientific literature, this guide provides a comparative overview of synthetic methods applicable to structurally similar 9-norlignans. As a prime example, we will delve into the biomimetic total synthesis of Capitulactones A-C, unique 9-norlignans isolated from Curculigo capitulata. The methodologies presented offer valuable insights for the potential synthesis of this compound and its analogues.
Norlignans, a subclass of lignans (B1203133) characterized by the loss of a carbon atom, have garnered significant interest due to their diverse biological activities, including neuroprotective effects.[1][2] The synthesis of these complex natural products presents considerable challenges in stereocontrol and the construction of their unique scaffolds.
Quantitative Analysis of a Representative Norlignan Synthesis
The following table summarizes the key quantitative data from the total synthesis of Capitulactones A-C, as reported by Li et al. (2019). This synthesis serves as an excellent case study for the asymmetric synthesis of complex 9-norlignans.[3]
| Product | Number of Steps (from commercially available starting materials) | Overall Yield | Reference |
| Capitulactone A | 10 | 14.8% | [3] |
| Capitulactone B | 9 | 12.7% | [3] |
| Capitulactone C | 10 | 10.3% |
Experimental Protocols: A Closer Look at a Key Synthetic Step
The construction of the intricate 3,5-dihydrofuro[2,3-d]oxepin-7(2H)-one scaffold is a critical phase in the synthesis of Capitulactones. Below is a representative experimental protocol for a key transformation in this synthesis, adapted from Li et al. (2019).
Synthesis of a Key Intermediate:
To a solution of the precursor benzodihydrofuran derivative (1.0 eq) in a mixture of CH2Cl2 and H2O (10:1, 0.1 M) at 0 °C was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 eq). The reaction mixture was stirred at this temperature for 1 hour, after which it was quenched with saturated aqueous NaHCO3. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was then purified by flash column chromatography on silica (B1680970) gel to afford the desired oxidized product.
This oxidation-reduction strategy is pivotal for establishing the unique scaffold of the western hemisphere of the Capitulactone molecules.
Visualizing the Synthetic and Biological Pathways
To better understand the logic of the synthesis and the biological context of these molecules, the following diagrams, created using the DOT language, illustrate the biosynthetic pathway, a representative synthetic workflow, and a relevant signaling pathway.
Caption: General biosynthetic pathway leading to norlignans.
Caption: Simplified workflow for the total synthesis of Capitulactones.
Caption: Nrf2/HO-1 pathway activated by norlignans.
References
- 1. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Elucidation and Total Synthesis of Three 9-Norlignans from Curculigo capitulata - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignan Analogues as Anticancer Agents: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Lignans, a class of naturally occurring polyphenols, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potent anticancer properties have spurred extensive research into the synthesis and evaluation of novel analogues with improved efficacy and reduced toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of anticancer lignan (B3055560) analogues, with a primary focus on derivatives of podophyllotoxin (B1678966), a well-established antineoplastic agent. The information presented herein is supported by quantitative experimental data to aid researchers in the design and development of next-generation lignan-based therapeutics.
Comparative Analysis of Cytotoxic Activity
The anticancer activity of lignan analogues is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The following tables summarize the in vitro cytotoxic activities of representative podophyllotoxin analogues, highlighting key structural modifications and their impact on anticancer potency.
Podophyllotoxin Analogues with Modifications at the C-4 Position
Modifications at the C-4 position of the podophyllotoxin scaffold have been a major focus of SAR studies. The introduction of various substituents at this position can significantly influence the compound's interaction with its biological targets and, consequently, its cytotoxic profile.
| Compound | R Group (at C-4) | HeLa (IC50, µM) | K562 (IC50, µM) | K562/A02 (IC50, µM) |
| Podophyllotoxin | -OH | - | - | - |
| Etoposide (VP-16) | (4,6-O-ethylidene-β-D-glucopyranosyl) | >80 | >80 | >80 |
| 9l | -NH-(E)-CH=CH-CH2-(5-((4-(4-nitrophenyl)piperazin-1-yl)methyl)furan-2-yl) | 7.93 | 6.42 | 6.89 |
Table 1: Cytotoxicity of C-4 substituted podophyllotoxin analogues against human cervical cancer (HeLa), chronic myelogenous leukemia (K562), and adriamycin-resistant K562 (K562/A02) cell lines[1].
Podophyllotoxin Analogues with Heterocyclic Moieties
The incorporation of nitrogen-containing heterocycles into the podophyllotoxin structure has emerged as a promising strategy to enhance anticancer activity. These modifications can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, leading to improved pharmacological properties.
| Compound | Heterocyclic Moiety | HCT-116 (IC50, µM) | A-549 (IC50, µM) | MDA-MB-231 (IC50, µM) | HepG-2 (IC50, µM) |
| a6 | Imidazolium salt derivative | 0.04 | 0.29 | 0.09 | 0.13 |
| c1 | Amine derivative | 0.04 | 0.13 | 0.58 | 0.13 |
| Etoposide | - | >20 | >20 | >20 | >20 |
| Paclitaxel (B517696) | - | 0.003 | 0.002 | 0.003 | 0.004 |
Table 2: Cytotoxicity of podophyllotoxin analogues bearing nitrogen-containing heterocycles against human colon carcinoma (HCT-116), lung carcinoma (A-549), breast adenocarcinoma (MDA-MB-231), and hepatocellular carcinoma (HepG-2) cell lines[2].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay: MTT Method
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (lignan analogues) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate the plates overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3][4][5]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules. The polymerization process is monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine (B1669291) or podophyllotoxin for inhibition)
-
Half-area 96-well black plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2-3 mg/mL) in General Tubulin Buffer on ice. Prepare a reaction mixture containing the tubulin solution, GTP (final concentration 1 mM), and the fluorescent reporter.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include vehicle and positive controls.
-
Initiation of Polymerization: To initiate the polymerization, add the cold tubulin reaction mixture to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes, using excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The effect of the test compounds on tubulin polymerization can be assessed by comparing the rate and extent of polymerization to the controls.
Visualizing the Scientific Workflow and Mechanism of Action
To provide a clearer understanding of the research process and the biological pathways involved, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tubulin Polymerization Assay [bio-protocol.org]
- 5. maxanim.com [maxanim.com]
Evaluating the Therapeutic Index: A Comparative Analysis of Dihydrobenzofuran Lignans and Conventional Neuroblastoma Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of a novel class of compounds, dihydrobenzofuran lignans (B1203133), against conventional chemotherapeutic agents for the treatment of high-risk neuroblastoma. Due to the limited public information on a specific compound named "Ceplignan," this analysis focuses on a well-studied synthetic dihydrobenzofuran lignan (B3055560), referred to here as "Compound 2b," which is the dimerization product of caffeic acid methyl ester and has demonstrated promising anti-cancer properties in preclinical studies.[1] This guide aims to offer a framework for evaluating the therapeutic index by juxtaposing the preclinical profile of this representative lignan with the established efficacy and toxicity of standard-of-care chemotherapy for neuroblastoma.
Executive Summary
The quest for novel cancer therapeutics with a higher therapeutic index—a measure of a drug's safety relative to its efficacy—is a paramount goal in oncology research. Conventional chemotherapies for aggressive pediatric cancers like neuroblastoma are often associated with significant systemic toxicity and a narrow therapeutic window. Dihydrobenzofuran lignans, a class of plant-derived or synthetic polyphenolic compounds, have emerged as potential anti-cancer agents with novel mechanisms of action, including antiangiogenic and antimitotic effects.[1][2] This guide synthesizes available preclinical data for a representative dihydrobenzofuran lignan and compares it with the known therapeutic and toxic profiles of conventional drugs used in high-risk neuroblastoma.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the representative dihydrobenzofuran lignan (Compound 2b) and conventional chemotherapeutic agents used in the treatment of high-risk neuroblastoma.
Table 1: Preclinical Efficacy of Dihydrobenzofuran Lignan (Compound 2b)
| Parameter | Value | Cell Lines | Source |
| GI50 (50% Growth Inhibition) | <10 nM | Breast Cancer (MCF-7, MDA-MB-231) | [1] |
| 0.3 µM (average) | 60 human tumor cell lines | [1] | |
| IC50 (Tubulin Polymerization Inhibition) | 13 ± 1 µM | In vitro assay |
Note: Specific GI50 or IC50 data for neuroblastoma cell lines for this specific compound are not publicly available. The data presented are from various cancer cell lines, with breast cancer lines showing high sensitivity.
Table 2: Therapeutic Index of Conventional Chemotherapy for Neuroblastoma
| Drug | Indication | Typical Dose Range (per course) | Common Dose-Limiting Toxicities | Therapeutic Index |
| Cisplatin | High-Risk Neuroblastoma | 60 - 280 mg/m² | Nephrotoxicity, Ototoxicity, Neurotoxicity, Myelosuppression | Narrow |
| Etoposide | High-Risk Neuroblastoma | 300 - 600 mg/m² | Myelosuppression, Mucositis, Secondary Malignancies | Narrow |
| Cyclophosphamide | High-Risk Neuroblastoma | 600 - 4,200 mg/m² | Myelosuppression, Hemorrhagic Cystitis, Cardiotoxicity | Narrow |
| Doxorubicin | High-Risk Neuroblastoma | 40 - 75 mg/m² | Cardiotoxicity, Myelosuppression, Mucositis | Narrow |
| Vincristine | High-Risk Neuroblastoma | 1.5 - 4.5 mg/m² | Neurotoxicity (peripheral neuropathy) | Narrow |
Source: Data compiled from various sources on neuroblastoma treatment protocols. The therapeutic index for these drugs is generally considered narrow due to the high incidence of severe adverse effects at therapeutic doses.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Determination of GI50 (50% Growth Inhibition)
The in vitro cytotoxic activity of the dihydrobenzofuran lignans was evaluated using a panel of 60 human tumor cell lines.
-
Cell Culture: The cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Drug Exposure: Cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Growth Inhibition Assay: The sulforhodamine B (SRB) assay was used to determine cell viability. After drug exposure, cells were fixed with trichloroacetic acid, stained with SRB, and the absorbance was measured at a specific wavelength.
-
Data Analysis: The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The effect of the dihydrobenzofuran lignan on tubulin polymerization was assessed in vitro.
-
Tubulin Preparation: Purified tubulin was obtained from bovine brain.
-
Polymerization Reaction: Tubulin was incubated with the test compound at various concentrations in a polymerization buffer at 37°C.
-
Measurement: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, was monitored over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, was determined from the concentration-inhibition curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for the dihydrobenzofuran lignan and the experimental workflow for its evaluation.
Caption: Proposed mechanism of action for the dihydrobenzofuran lignan.
Caption: Preclinical evaluation workflow for novel anti-cancer compounds.
Logical Relationship: Therapeutic Index
The following diagram illustrates the concept of the therapeutic index.
References
Safety Operating Guide
Navigating the Disposal of Ceplignan: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a procedural framework for the proper disposal of Ceplignan, a compound utilized in scientific research for its potential to mitigate inflammatory diseases.
Core Safety and Disposal Parameters
| Parameter | Guideline | Data Source |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. | General Laboratory Safety Protocols |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. | General Laboratory Safety Protocols |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. | General Laboratory Safety Protocols |
| Waste Classification | Treat as hazardous chemical waste unless otherwise specified by a substance-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office. | [1] |
| Disposal Container | Use a dedicated, leak-proof, and chemically compatible container clearly labeled as "Hazardous Waste" with the full chemical name.[1] | [1] |
| Environmental Hazards | Prevent release into the environment. Many chemical compounds are toxic to aquatic life with long-lasting effects.[1] | [1] |
Procedural Workflow for this compound Disposal
The proper disposal of any chemical, including this compound, follows a structured process to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial handling to final disposal.
References
Personal protective equipment for handling Ceplignan
Disclaimer: No specific Safety Data Sheet (SDS) for Ceplignan was publicly available at the time of this writing. The following guidance is based on best practices for handling potentially cytotoxic and hazardous compounds in a research setting. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is a lignan (B3055560) derivative investigated for its potential therapeutic applications in cancer, cardiovascular, and neurodegenerative disorders due to its antioxidant and anti-inflammatory properties.[1] As with any investigational compound with potential biological activity, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound should use appropriate PPE to prevent dermal, ocular, and respiratory exposure.[2] The following table summarizes the recommended PPE for various handling scenarios, based on guidelines for cytotoxic and hazardous drugs.[3][4][5]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 1 pair of chemotherapy-rated gloves (ASTM D6978) | Not required unless package is damaged | Safety glasses | Not generally required |
| Weighing/Compounding (in a ventilated enclosure) | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown made of polyethylene-coated polypropylene | Safety glasses with side shields or goggles | Not required if performed in a certified chemical fume hood or biological safety cabinet |
| Handling Solutions | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown made of polyethylene-coated polypropylene | Goggles and a face shield to protect against splashes | Not generally required |
| Administering to cell cultures or animals | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown made of polyethylene-coated polypropylene | Goggles and a face shield | N95 respirator if there is a risk of aerosolization |
| Spill Cleanup | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown made of polyethylene-coated polypropylene | Goggles and a face shield | N95 respirator or higher (e.g., PAPR) depending on spill size and potential for aerosolization |
| Waste Disposal | 2 pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, solid-front gown made of polyethylene-coated polypropylene | Safety glasses | Not generally required |
Engineering Controls
To further minimize exposure, all manipulations of powdered this compound or concentrated solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). A ventilated enclosure is crucial to prevent the inhalation of aerosols or fine powders.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Donning and Doffing PPE:
-
Donning: Before handling the compound, wash hands thoroughly. Don a gown, followed by an inner pair of gloves tucked under the gown's cuffs. Then, don an outer pair of gloves over the cuffs. Finally, put on eye/face protection and any required respiratory protection.
-
Doffing: To prevent contamination, remove PPE in the reverse order. The outer gloves are removed first, followed by the gown and then the inner gloves. Dispose of all PPE as hazardous waste.
Waste Disposal:
-
All materials contaminated with this compound, including disposable PPE, pipette tips, and culture plates, must be disposed of as hazardous chemical or cytotoxic waste in accordance with institutional and local regulations.
-
Use designated, sealed, and clearly labeled waste containers.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A spill kit specifically for cytotoxic drugs should be readily available.
Below is a logical workflow for managing a this compound spill:
Caption: Workflow for managing a chemical spill of this compound.
First Aid Measures
In case of accidental exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
All exposures and incidents, no matter how minor, should be reported to the appropriate institutional authorities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
